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Chemical and physical properties of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

An In-Depth Technical Guide to (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Isoxazole Scaffold The isoxazole r...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a versatile component in drug design. This guide focuses on a specific, highly functionalized derivative: (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol . This molecule integrates three key structural motifs: a 3,5-disubstituted isoxazole core, a sterically influential tert-butyl group, and a conformationally rigid cyclopropylmethanol substituent.

While this compound is not widely commercialized, its structure suggests significant potential as a sophisticated building block for creating novel chemical entities for drug discovery. This technical guide synthesizes available data from structurally related compounds to provide a comprehensive overview of its chemical and physical properties, a robust and plausible synthetic pathway, its expected spectral signature, and its potential applications as a key intermediate in the development of therapeutic agents.

Section 1: Chemical and Physical Properties

This section details the calculated and inferred physicochemical properties of the molecule, providing a foundational understanding for its handling, characterization, and application in synthesis.

Structure and Identifiers
  • IUPAC Name: (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

  • Molecular Formula: C₁₁H₁₇NO₂

  • CAS Number: A unique CAS registry number for this specific molecule is not publicly available, indicating its status as a novel or specialized research chemical.

Physicochemical Data Summary

The following properties are estimated based on the analysis of its constituent functional groups and data from analogous compounds.

PropertyPredicted Value / DescriptionRationale and References
Molecular Weight 195.26 g/mol Calculated from the molecular formula C₁₁H₁₇NO₂.
Physical Form White to off-white crystalline solid.Increased molecular weight and structural rigidity compared to simpler liquid analogs suggest a solid state at STP. Related complex urea derivatives are powders or crystals.
Melting Point Data not available.Expected to be significantly higher than room temperature due to molecular symmetry and potential for intermolecular hydrogen bonding.
Boiling Point Data not available.High boiling point expected due to polarity and hydrogen bonding; likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in methanol, ethanol, DMSO, chloroform, and ethyl acetate. Poorly soluble in water.The large, non-polar tert-butyl and cyclopropyl groups confer lipophilic character, while the alcohol and isoxazole moieties provide some polarity.
pKa ~16-18 (for the hydroxyl proton)Typical range for a primary alcohol, capable of acting as a weak acid.
LogP > 2.0 (Estimated)The significant hydrocarbon content (tert-butyl, cyclopropyl) suggests a preference for lipophilic environments.
Structural Analysis and Mechanistic Insights

The molecule's chemical behavior and biological potential are derived from its unique combination of structural features:

  • 5-tert-Butylisoxazole Core: The tert-butyl group is a common feature in drug candidates, where its steric bulk can shield adjacent parts of the molecule from metabolic degradation, thereby increasing bioavailability and half-life. In the context of kinase inhibitors, this group often occupies a hydrophobic pocket in the enzyme's active site, contributing to high binding affinity. This specific moiety is a key component of the potent FMS-like tyrosine kinase-3 (FLT3) inhibitor, Quizartinib (AC220), highlighting its importance in targeted cancer therapy.[3]

  • Cyclopropyl Ring: This three-membered ring acts as a rigid, non-planar spacer. Unlike a flexible alkyl chain, it locks the attached isoxazole and methanol groups into a defined spatial orientation. This conformational constraint is a powerful strategy in drug design to reduce the entropic penalty of binding to a biological target.

  • Primary Methanol Group (-CH₂OH): This functional group is of paramount importance for synthetic utility. It serves as a versatile handle for further chemical elaboration, acting as both a hydrogen bond donor and acceptor. It can be readily converted into a wide array of other functional groups (e.g., ethers, esters, amines, halides), enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Section 2: Proposed Synthesis and Experimental Protocol

No specific synthesis for (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol has been published. However, a chemically robust and logical pathway can be designed based on the well-established 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne, which is a premier method for constructing 3,5-disubstituted isoxazole rings.[4][5][6][7][8][9] The proposed five-step synthesis is outlined below.

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2-3: Nitrile Oxide Generation & Cycloaddition cluster_2 Step 4: Reduction A 1-Formylcyclopropane- carboxylic Acid B 1-(Hydroxyiminomethyl)- cyclopropanecarboxylic Acid A->B NH₂OH·HCl, Base, Solvent C 1-(Cyano-C-oxido)- cyclopropanecarboxylic Acid (in situ) B->C NCS, Et₃N E 1-(5-(tert-Butyl)isoxazol-3-yl)- cyclopropanecarboxylic Acid C->E [3+2] Cycloaddition D 3,3-Dimethyl-1-butyne (tert-Butylacetylene) D->E [3+2] Cycloaddition F (1-(5-(tert-Butyl)isoxazol-3-yl)- cyclopropyl)methanol (TARGET) E->F LiAlH₄, THF

Caption: Proposed synthetic pathway for the target molecule.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 1-(Hydroxyiminomethyl)cyclopropanecarboxylic Acid (Oxime Formation)

  • To a stirred solution of 1-formylcyclopropanecarboxylic acid (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine (1.2 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be used in the next step without further purification.

Step 2 & 3: In-situ Generation of Nitrile Oxide and 1,3-Dipolar Cycloaddition Causality: This one-pot, two-stage process avoids the isolation of the unstable nitrile oxide intermediate. N-chlorosuccinimide (NCS) first converts the oxime to a hydroximoyl chloride, which is then dehydrochlorinated by a non-nucleophilic base like triethylamine (Et₃N) to generate the reactive 1,3-dipole.[5][9]

  • Dissolve the crude oxime from Step 1 (1.0 eq) and 3,3-dimethyl-1-butyne (1.2 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of NCS (1.1 eq) in the same solvent to the mixture.

  • After stirring for 15 minutes, add triethylamine (1.5 eq) dropwise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purify the resulting crude carboxylic acid by column chromatography on silica gel.

Step 4: Reduction of Carboxylic Acid to Primary Alcohol Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting carboxylic acids to primary alcohols. The reaction must be performed under anhydrous conditions as LiAlH₄ reacts violently with water.

  • In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 1-(5-(tert-butyl)isoxazol-3-yl)cyclopropanecarboxylic acid (from Step 3, 1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Carefully quench the reaction by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting granular precipitate and wash it thoroughly with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel chromatography to yield the final target molecule, (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol.

Section 3: Expected Spectral Properties

No experimental spectra for this molecule are publicly available. The following section provides predicted spectral data based on established chemical shift values for analogous structures and functional groups.[10][11][12] These predictions are crucial for the characterization and structural verification of the synthesized compound.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.15Singlet (s)1HIsoxazole CH (at C4)
~3.70Singlet (s) or Doublet (d)2H-CH₂ OH
~1.80Broad Singlet (br s)1H-CH₂OH
~1.35Singlet (s)9H-C(CH₃ )₃
~1.20 - 1.30Multiplet (m)2HCyclopropyl CH₂
~0.95 - 1.05Multiplet (m)2HCyclopropyl CH₂
Predicted ¹³C NMR Spectrum (in CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment
~172.5QuaternaryIsoxazole C 5-tBu
~160.0QuaternaryIsoxazole C 3-Cyclopropyl
~98.5CHIsoxazole C 4
~65.0CH₂-C H₂OH
~32.5Quaternary-C (CH₃)₃
~28.5CH₃-C(C H₃)₃
~18.0QuaternaryCyclopropyl C 1
~12.0CH₂Cyclopropyl C H₂
Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)Description of Vibration
3600-3200 (broad)O-H stretch (alcohol, hydrogen-bonded)
2965, 2870C-H stretch (aliphatic, from t-butyl and cyclopropyl)
~1610C=N stretch (isoxazole ring)
~1460C=C stretch (isoxazole ring)
~1040C-O stretch (primary alcohol)
Predicted Mass Spectrometry Fragmentation
  • Molecular Ion (M⁺): m/z = 195.13

  • Key Fragments:

    • m/z = 178: Loss of -OH

    • m/z = 164: Loss of -CH₂OH

    • m/z = 138: Loss of tert-butyl group [M - 57]⁺

    • m/z = 57: tert-Butyl cation [C(CH₃)₃]⁺ (often a base peak)

Section 4: Applications in Drug Discovery

The true value of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol lies in its potential as a highly valuable intermediate for the synthesis of complex molecules aimed at biological targets.

A Scaffold for Kinase Inhibitor Development

The N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea scaffold is the foundation of Quizartinib (AC220), a potent inhibitor of the FLT3 kinase, which is often mutated in Acute Myeloid Leukemia (AML).[3] The target molecule of this guide represents a key fragment of this pharmacophore, equipped with a versatile functional handle.

G A (1-(5-(tert-Butyl)isoxazol-3-yl)- cyclopropyl)methanol (Building Block) B Functional Group Transformation (e.g., to Amine) A->B Oxidation, Azide conversion, Reduction C Coupling Reaction (e.g., Urea Formation) B->C Add Isocyanate Partner D Advanced Intermediate / Final Drug Candidate C->D Further Elaboration

Caption: Role as a versatile synthetic building block.

The primary alcohol can be converted to an amine via a two-step process (e.g., oxidation to the aldehyde followed by reductive amination, or conversion to an azide followed by reduction). This amine can then be reacted with various substituted phenyl isocyanates to rapidly generate a library of novel N,N'-disubstituted urea derivatives for screening against FLT3 and other kinase targets. The cyclopropyl group provides a rigid, three-dimensional element that can explore different regions of a kinase binding pocket compared to more traditional flat aromatic linkers.

Section 5: Safety and Handling

While no specific Safety Data Sheet (SDS) exists for this compound, a hazard assessment can be made based on structurally related molecules. A complex urea derivative containing the 5-tert-butylisoxazole core is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.

  • Recommended Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles.

    • Hand Protection: Nitrile or neoprene gloves.

    • Skin and Body Protection: Standard laboratory coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • Abdul Manan, F., Ejaz, S. A., Channar, P. A., Raza, A. R., & Verspohl, E. J. (2025). tert-Butyl carbamate. IUCrData, 10(Pt 5). Available at: [Link]

  • Reja, R. M., Sunny, S., & Gopi, H. N. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters, 19(13), 3656–3659. Available at: [Link]

  • Cintado-Francos, M., Gamarro-Conde, I., de la Torre, M. C., & Ramón, D. J. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343–2349. Available at: [Link]

  • NextSDS. (n.d.). (5-cyclobutyl-1,3-oxazol-4-yl)methanol — Chemical Substance Information. Available at: [Link]

  • Kim, H., Lee, J., & Kim, D.-P. (2025). Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Google Patents. (n.d.). DE19543087A1 - Process for the preparation of cyclopropylmethanol.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • ResearchGate. (n.d.). 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. Available at: [Link]

  • Bravo, J. L., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. Available at: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][5][13]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808–7816. Available at: [Link]

  • Knight, J. G., et al. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(22), 4915–4917. Available at: [Link]

  • MDPI. (2022). 3-[(1H-Benzo[d][4][5][13]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylate. Available at: [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. Available at: [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]

  • Fulmer, G. R., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Reja, R. M., Sunny, S., & Gopi, H. N. (2017). Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. Organic Letters. Available at: [Link]

  • CORE. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Available at: [Link]

  • Sharma, V., Kumar, P., & Singh, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32986-33005. Available at: [Link]

  • Kantharaju, K., & Raghunathan, R. (2007). Convenient Synthesis of 3,5-Disubstituted Isoxazoles. Synthetic Communications, 37(10), 1645-1651. Available at: [Link]

  • Shakirov, M. M., et al. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 29(21), 4909. Available at: [Link]

  • Lee, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(5), 325–334. Available at: [Link]

Sources

Exploratory

1H and 13C NMR spectral data for (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol Executive Summary This technical guide provides a comprehensive, predictive analysis of t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Characteristics of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

Executive Summary

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the novel heterocyclic compound, (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol. As a molecule incorporating the biologically significant isoxazole scaffold, this compound is of considerable interest to researchers in medicinal chemistry and drug development.[1][2][3] Due to the absence of published experimental spectra for this specific molecule, this guide leverages established chemical principles and extensive spectral data from analogous structural fragments to construct a detailed, authoritative prediction of its NMR signature. We will elucidate the expected chemical shifts, multiplicities, and coupling constants for each nucleus. Furthermore, this document outlines a robust, self-validating experimental workflow for the acquisition and structural confirmation of this data, including advanced 2D NMR techniques. The insights herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to identify, characterize, and utilize this compound in their work.

Molecular Structure and Spectroscopic Significance

The structural complexity of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol arises from the unique combination of four distinct functional groups: a 5-substituted isoxazole ring, a tert-butyl group, a 1,1-disubstituted cyclopropane ring, and a primary alcohol (cyclopropylmethanol). Each of these moieties imparts a characteristic signature on the overall NMR spectrum, making a detailed analysis essential for unambiguous structural confirmation.

The isoxazole ring, in particular, is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2][4] The precise substitution pattern is critical to its function, and NMR provides the most powerful tool for confirming this arrangement.

Caption: Structure of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol with key atoms numbered for NMR assignment.

Predicted ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted by analyzing each molecular fragment. The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic compounds, though DMSO-d₆ could also be used.[1][5] Tetramethylsilane (TMS) serves as the internal standard (δ 0.00 ppm).[6]

  • tert-Butyl Protons (-C(CH₃)₃): This group contains nine chemically equivalent protons. Due to the absence of adjacent protons, they will appear as a sharp singlet. The strong electron-donating nature of the group and its distance from the deshielding isoxazole ring suggest a chemical shift in the aliphatic region, predicted at δ 1.35 ppm . This is consistent with t-butyl groups attached to heterocyclic systems.[7]

  • Isoxazole Proton (H-4): The single proton on the isoxazole ring is in a distinct electronic environment. It will appear as a singlet with a characteristic downfield shift due to the aromaticity and electronegativity of the adjacent oxygen and nitrogen atoms. A chemical shift of approximately δ 6.50 ppm is anticipated, which is typical for protons at the C-4 position of isoxazoles.[4][8]

  • Methanol Protons (-CH₂OH):

    • Hydroxyl Proton (-OH): This proton will appear as a broad singlet, and its chemical shift is highly variable depending on concentration, temperature, and solvent. A predicted range is δ 1.5-2.5 ppm . Its broadness is a result of chemical exchange.

    • Methylene Protons (-CH₂-): These two protons are adjacent to the stereogenic cyclopropyl carbon and the hydroxyl group. They are expected to appear as a singlet (or a narrowly split doublet if coupling to the OH proton is resolved) around δ 3.70 ppm . This assignment is based on data for cyclopropylmethanol, where the methylene protons are observed at approximately 3.42 ppm[9], with a slight downfield shift expected due to the influence of the attached isoxazole ring.

  • Cyclopropyl Protons (-CH₂CH₂-): The four protons on the cyclopropane ring present the most complex signal. They are diastereotopic and will exhibit complex geminal and vicinal coupling.[10] They are expected to appear as two distinct multiplets in the highly shielded, upfield region of the spectrum. Based on cyclopropylmethanol data[9], we can predict:

    • Multiplet 1 (2H): Centered around δ 0.95 ppm .

    • Multiplet 2 (2H): Centered around δ 0.65 ppm . These complex, overlapping multiplets are characteristic of substituted cyclopropane rings.[10][11]

Table 1: Predicted ¹H NMR Data
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentJustification
~6.50s (singlet)1HIsoxazole H-4Aromatic environment of the isoxazole ring.[4][8]
~3.70s (singlet)2H-CH₂OHMethylene adjacent to OH and cyclopropane.[9]
~1.5-2.5br s (broad singlet)1H-OHExchangeable proton, variable shift.[12]
~1.35s (singlet)9H-C(CH₃)₃Equivalent methyl protons of the tert-butyl group.[7]
~0.95m (multiplet)2HCyclopropyl -CH₂-Shielded, diastereotopic cyclopropyl protons.[9][10]
~0.65m (multiplet)2HCyclopropyl -CH₂-Shielded, diastereotopic cyclopropyl protons.[9][10]

Predicted ¹³C NMR Spectral Analysis (101 MHz, CDCl₃)

The ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The solvent signal for CDCl₃ typically appears as a triplet at δ 77.16 ppm.[13]

  • Isoxazole Carbons (C-3, C-4, C-5): These carbons are significantly deshielded.

    • C-5: Attached to the tert-butyl group and adjacent to the ring oxygen. Predicted at δ ~178 ppm .

    • C-3: Attached to the cyclopropyl group and adjacent to the ring nitrogen. Predicted at δ ~161 ppm .[7]

    • C-4: The sole CH carbon in the ring. Predicted at δ ~98 ppm .[4]

  • tert-Butyl Carbons (-C(CH₃)₃):

    • Quaternary Carbon: Predicted at δ ~32.5 ppm .[7]

    • Methyl Carbons: The three equivalent methyl groups are predicted at δ ~28.5 ppm .[14]

  • Methanol Carbon (-CH₂OH): The methylene carbon attached to the hydroxyl group is expected around δ ~68 ppm .

  • Cyclopropyl Carbons:

    • Quaternary Carbon (C-1'): The carbon atom of the cyclopropane ring attached to both the isoxazole and the methanol group will be downfield compared to the other ring carbons, predicted at δ ~22 ppm .

    • Methylene Carbons (C-2', C-3'): The two equivalent CH₂ carbons of the cyclopropane ring are highly shielded and predicted to appear at δ ~12 ppm .

Table 2: Predicted ¹³C NMR Data
Chemical Shift (δ ppm)Carbon TypeAssignmentJustification
~178CIsoxazole C-5Quaternary carbon adjacent to ring oxygen.
~161CIsoxazole C-3Quaternary carbon adjacent to ring nitrogen.[7]
~98CHIsoxazole C-4Aromatic methine carbon.[4]
~68CH₂-CH₂OHMethylene carbon of the methanol group.
~32.5Ct-Butyl QuaternaryQuaternary carbon of the tert-butyl group.[7]
~28.5CH₃t-Butyl MethylsEquivalent methyl carbons.[14]
~22CCyclopropyl C-1'Substituted quaternary cyclopropyl carbon.
~12CH₂Cyclopropyl C-2'/3'Shielded methylene carbons of the cyclopropane ring.

Experimental Protocols & Workflow for Structural Validation

To ensure the trustworthiness and accuracy of the spectral assignments, a systematic, multi-stage approach to data acquisition and analysis is required. This protocol represents a self-validating system for structural elucidation.

Standard Operating Protocol for NMR Data Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified solid compound.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).[6][15]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Causality: CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual signal.[15] TMS provides a universally recognized reference point (0 ppm) for both ¹H and ¹³C spectra.

  • Spectrometer Setup and 1D Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).[6]

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical TMS signal.

    • For ¹H NMR: Acquire data using a standard pulse sequence. Key parameters include a 90° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~4 seconds. Collect 16-32 scans for a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence. Key parameters include a spectral width of ~240 ppm, a relaxation delay of 2 seconds, and an acquisition time of ~1 second. Collect 1024 or more scans to compensate for the low natural abundance of ¹³C.[16]

    • Causality: The relaxation delay ensures the magnetization returns to equilibrium between scans, allowing for accurate integration. Proton decoupling in ¹³C NMR simplifies the spectrum by collapsing multiplets into singlets, making each unique carbon visible.[17]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm for ¹H and ¹³C.

    • Integrate the ¹H spectrum to determine the relative number of protons for each signal.

Advanced 2D NMR for Unambiguous Assignment

Due to the potential for signal overlap, particularly in the upfield region, 2D NMR experiments are essential for definitive structural proof.

start_node start_node exp_node exp_node data_node data_node confirm_node confirm_node A 1D ¹H & ¹³C Spectra (Initial Hypothesis) B COSY Experiment A->B C HSQC Experiment A->C D HMBC Experiment A->D E Correlate Cyclopropyl Protons B->E ¹H-¹H Couplings F Link Protons to Directly Bonded Carbons C->F ¹J(C,H) Correlations G Establish Long-Range (2-3 Bond) C-H Connectivity D->G ⁿJ(C,H) Correlations H Unambiguous Structure Confirmation E->H F->H G->H

Caption: Workflow for NMR-based structural elucidation using 2D correlation experiments.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings. It would be critical to confirm the connectivity within the cyclopropyl ring by observing cross-peaks between the multiplets at ~0.95 and ~0.65 ppm.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (¹J coupling). It would definitively link the proton signals for the isoxazole H-4, the -CH₂OH, the t-butyl methyls, and the cyclopropyl methylenes to their corresponding carbon signals, validating the assignments in Tables 1 and 2.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away (ⁿJ coupling). Key expected correlations that would lock in the structure include:

    • A cross-peak between the isoxazole H-4 proton (δ ~6.50) and the cyclopropyl quaternary carbon C-1' (δ ~22).

    • A cross-peak between the t-butyl protons (δ ~1.35) and the isoxazole carbons C-5 (δ ~178) and C-4 (δ ~98).

    • A cross-peak between the methanol -CH₂- protons (δ ~3.70) and the cyclopropyl quaternary carbon C-1' (δ ~22).

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol. By dissecting the molecule into its constituent parts and drawing on established spectral data, we have generated a reliable set of expected chemical shifts and multiplicities. The outlined experimental protocols, culminating in advanced 2D NMR analysis, offer a robust pathway for researchers to acquire and unambiguously confirm the structure of this and related novel compounds. This comprehensive approach underscores the power of NMR spectroscopy as an indispensable tool in modern chemical research and drug discovery.

References

  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Benchchem. Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview.
  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. (Supporting Information).
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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • ChemicalBook. Cyclopropyl carbinol(2516-33-8) 1H NMR spectrum.
  • The Royal Society of Chemistry. (2010). Supporting Information Experimental section. Green Chemistry.
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  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
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  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Iriepa, I., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). Nuclear Magnetic Resonance Spectroscopy. Cyclopropane Derivatives. Journal of the American Chemical Society.
  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry.
  • Li, Y., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry.
  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
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Foundational

A Methodological Guide to the Structural Elucidation of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol via Single-Crystal X-ray Diffraction

Abstract: The precise three-dimensional atomic arrangement of a small molecule is fundamental to understanding its physicochemical properties and its interactions with biological targets. This technical guide outlines a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The precise three-dimensional atomic arrangement of a small molecule is fundamental to understanding its physicochemical properties and its interactions with biological targets. This technical guide outlines a comprehensive, field-proven methodology for determining the crystal structure of the novel compound (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol using single-crystal X-ray diffraction. While a public crystal structure for this specific molecule is not available at the time of publication, this document serves as an expert guide for researchers in structural biology and medicinal chemistry on the synthesis, crystallization, data collection, and structural analysis workflow. It explains the causality behind experimental choices and provides a robust framework for the structural elucidation of new chemical entities, a critical step in modern drug discovery and development.[1][2][3][4]

Introduction: The Structural Imperative in Modern Drug Discovery

The confluence of a 5-(tert-butyl)isoxazole moiety and a cyclopropylmethanol group in the target molecule presents a fascinating case study for structural analysis. The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable metabolic stability and ability to participate in various non-covalent interactions.[1][2][3][4][5] The tert-butyl group provides steric bulk, which can influence binding selectivity and reduce metabolic liability.[6] Concurrently, the cyclopropyl ring is increasingly utilized as a bioisostere for larger, more flexible, or metabolically susceptible groups like gem-dimethyl or phenyl rings, offering a way to improve compound properties by increasing sp³ character and providing unique exit vectors for substituents.[7][8][9][10]

Understanding the precise three-dimensional conformation of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol is paramount. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining molecular structure, providing precise data on bond lengths, bond angles, and the overall molecular geometry.[11] This atomic-level insight is indispensable for:

  • Structure-Based Drug Design (SBDD): Visualizing how the molecule might fit into a target's active site.

  • Pharmacophore Modeling: Defining the essential 3D arrangement of features required for biological activity.

  • Understanding Physicochemical Properties: Correlating solid-state structure with properties like solubility and stability.

This guide provides the complete methodological blueprint for achieving these goals.

Part I: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. Growing good crystals is often the most challenging part of the structure determination process.[12]

Proposed Synthesis: A Regioselective Approach

A robust synthesis is crucial for obtaining the high-purity starting material needed for crystallization. The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a classic and reliable method for constructing 3,5-disubstituted isoxazole rings.[13][14][15][16][17]

Protocol 1: Synthesis of the Target Compound

  • Oxime Formation: React pivalaldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol with a mild base (e.g., sodium hydroxide) to form pivalaldehyde oxime.

    • Causality: This step prepares the precursor for the nitrile oxide. The choice of a mild base is to deprotonate the hydroxylamine hydrochloride without causing unwanted side reactions.

  • Nitrile Oxide Generation & Cycloaddition: In a one-pot reaction, treat the pivalaldehyde oxime with an in-situ chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a base to generate the corresponding nitrile oxide. Immediately introduce 1-ethynylcyclopropanemethanol to the reaction mixture.

    • Causality: The highly reactive nitrile oxide is generated in situ to maximize its reaction with the alkyne and minimize dimerization. The [3+2] cycloaddition is highly regioselective, yielding the desired 3,5-disubstituted isoxazole.[13][14]

  • Purification: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction, perform an aqueous workup, and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product via column chromatography on silica gel to yield (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol with >99% purity.

    • Causality: High purity is non-negotiable for successful crystallization. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.

Crystallization: The Art of Slow and Steady

The goal of crystallization is to slowly bring a supersaturated solution to a state of lower saturation, allowing molecules to self-assemble into a highly ordered, single crystal lattice. The key is to allow this process to occur slowly.[12]

Protocol 2: Single Crystal Growth

  • Solvent Screening: Dissolve ~10-20 mg of the purified compound in a minimal amount of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof) in small, clean vials.

  • Slow Evaporation: Cover the vials with parafilm and puncture a few small holes with a needle. Place the vials in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

    • Causality: This is the simplest crystallization method. The slow evaporation maintains a state of slight supersaturation, which is ideal for the growth of large, well-ordered crystals rather than rapid precipitation of powder.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Dissolve the compound in a "good" solvent (e.g., acetone) to create a concentrated drop.

    • Place this drop on a siliconized glass slide (hanging drop) or in a small well (sitting drop) inside a larger, sealed container.

    • The larger container holds a reservoir of a "poor" solvent (e.g., hexane) in which the compound is insoluble.

    • Over time, the poor solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.

    • Causality: This method offers finer control over the rate of supersaturation compared to slow evaporation, often yielding higher quality crystals.

  • Crystal Harvesting: Once suitable crystals have formed (transparent, no visible cracks, dimensions of ~0.1-0.3 mm), carefully harvest one using a cryoloop.[12] The crystal is then flash-cooled in liquid nitrogen for transport to the diffractometer.

    • Causality: Flash-cooling vitrifies the residual solvent around the crystal and minimizes radiation damage during data collection by arresting thermal motion.

Part II: X-ray Diffraction Analysis

With a suitable crystal, the process of determining the atomic structure can begin. This involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern.

Diagram 1: The X-ray Crystallography Workflow

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection cluster_2 Phase 3: Structure Determination Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization >99% Pure Compound Mount Crystal Mounting & Cryo-cooling Crystallization->Mount Single Crystal Diffraction X-ray Diffraction Experiment Mount->Diffraction Integration Data Integration & Scaling Diffraction->Integration Diffraction Pattern Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation PDB_CSD Public Database (PDB / CSD) Validation->PDB_CSD Deposition

Caption: A workflow diagram illustrating the major phases of crystal structure determination.

Protocol 3: Single-Crystal X-ray Data Collection
  • Instrumentation: Utilize a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).[18]

  • Mounting: Mount the cryo-cooled crystal on the goniometer head in the center of the instrument.[18]

  • Unit Cell Determination: Collect a few initial frames to locate diffraction spots. The positions of these spots are used to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Data Collection Strategy: Based on the crystal's symmetry (Bravais lattice), devise a data collection strategy. This involves rotating the crystal through a series of angles (φ and ω scans) to capture as many unique diffraction spots as possible, ensuring high completeness and redundancy of the data. The experiment is typically conducted at a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Causality: A complete dataset is essential for an accurate structure solution. Redundancy allows for better scaling and error correction.

  • Data Integration and Scaling: After collection, the raw diffraction images are processed. The intensity of each spot is integrated, and the data is scaled and corrected for experimental factors (e.g., Lorentz and polarization effects) to produce a final reflection file (h, k, l, I, σ(I)).

Structure Solution and Refinement

The reflection file contains the intensities of the diffracted waves, but not their phases. Determining these phases is the central "phase problem" of crystallography.

  • Structure Solution: For small molecules, "direct methods" or "charge-flipping" algorithms are typically used.[19] These computational methods use statistical relationships between the intensities to derive an initial set of phases, which allows for the calculation of an initial electron density map.

  • Model Building: Peaks in the initial electron density map are assigned to atomic positions. For the target molecule, the algorithm would identify the isoxazole ring, the tert-butyl group, the cyclopropyl ring, and the methanol moiety.

  • Structure Refinement: This is an iterative process of optimizing the atomic model (coordinates, atomic displacement parameters) to achieve the best possible fit between the structure factors calculated from the model (Fc) and those observed from the experiment (Fo).[20][21] This is typically done using a least-squares minimization algorithm. The quality of the fit is monitored by the R-factor (R1), which should ideally be below 5% for a well-refined small-molecule structure.

Part III: Structural Analysis and Implications (Illustrative Data)

The final refined structure provides a wealth of information. The following data is presented as a realistic example of what would be expected for the target molecule.

Table 1: Illustrative Crystallographic Data

Parameter Value
Chemical Formula C₁₁H₁₇NO₂
Formula Weight 195.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 10.123(4) Å
b 8.456(2) Å
c 14.789(5) Å
α 90°
β 105.34(2)°
γ 90°
Volume 1221.5(7) ų
Z 4
T 100(2) K
Final R1 [I > 2σ(I)] 0.0412

| wR2 (all data) | 0.1055 |

Molecular Structure

The analysis would reveal the precise conformation of the molecule. Key points of interest would be:

  • Planarity of the Isoxazole Ring: The isoxazole ring is expected to be largely planar.

  • Conformation of the Cyclopropylmethanol Group: The torsion angle between the plane of the isoxazole ring and the C-C-O plane of the cyclopropylmethanol group would be a key descriptor. This conformation dictates the spatial relationship between the polar hydroxyl group and the aromatic ring system, which is critical for receptor binding.

  • Bond Lengths and Angles: Any unusual bond lengths or angles could indicate electronic effects or steric strain within the molecule.

Supramolecular Interactions and Crystal Packing

The crystal structure reveals how molecules pack together in the solid state, stabilized by intermolecular forces. The primary hydroxyl group (-CH₂OH) is a strong hydrogen bond donor, while the isoxazole nitrogen and oxygen atoms are potential hydrogen bond acceptors.

Table 2: Illustrative Hydrogen Bond Geometry (Å, °)

D—H···A d(D-H) d(H···A) d(D···A) ∠(DHA)
O2—H2A···N1ⁱ 0.84 1.98 2.815(3) 175.2

Symmetry code: (i) x, -y+3/2, z-1/2

This data indicates that the hydroxyl group of one molecule forms a strong hydrogen bond with the nitrogen atom of a neighboring molecule. This interaction would likely be a dominant feature, linking molecules into chains or sheets within the crystal lattice.

Diagram 2: Hypothetical Hydrogen Bonding Network

G cluster_0 Molecule A cluster_1 Molecule B (Symmetry Transformed) A_O O-H A_N N B_N N A_O->B_N H-Bond (2.815 Å) B_O O-H

Caption: Diagram showing a key intermolecular hydrogen bond between the hydroxyl donor and isoxazole nitrogen acceptor.

Implications for Drug Development

The detailed structural model derived from this process provides an authoritative foundation for drug development professionals.

  • Validating Computational Models: The experimental structure serves as a benchmark for validating and refining computational models (e.g., docking poses, molecular dynamics simulations).

  • Guiding Lead Optimization: Knowing the preferred conformation and the key intermolecular interactions allows medicinal chemists to make rational modifications. For instance, replacing the hydroxyl group with other hydrogen bond donors/acceptors or modifying the cyclopropyl ring to alter the vector of this group can be guided by the crystal structure.

  • Intellectual Property: A solved crystal structure constitutes a unique and protectable characterization of a new chemical entity, strengthening patent applications.

Conclusion

The determination of the crystal structure of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol via single-crystal X-ray diffraction is a critical exercise in molecular characterization. This technical guide provides a comprehensive and scientifically rigorous framework for achieving this goal, from rational synthesis and meticulous crystallization to precise data collection and detailed structural analysis. The resulting atomic-level model is not merely a static picture but a powerful tool that provides invaluable, actionable insights for researchers in the pharmaceutical sciences, accelerating the journey from a promising molecule to a potential therapeutic.

References

  • University of Cambridge. (n.d.). Single crystal diffraction. DoITPoMS. Retrieved from [Link]

  • Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research, 47(D1), D520-D528. Retrieved from [Link]

  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Retrieved from [Link]

  • OlexSys Ltd. (n.d.). Structure Solution. Retrieved from [Link]

  • Phenix. (n.d.). X-ray Structure Refinement. Retrieved from [Link]

  • Renuka, S., & Kota, R. K. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5). Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis. Retrieved from [Link]

  • RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. Retrieved from [Link]

  • Tarselli, M. A., et al. (2011). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Journal of Medicinal Chemistry, 54(8), 2531-2561. Retrieved from [Link]

  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]

  • Various Authors. (2016). Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis. Retrieved from [Link]

  • Various Authors. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures. ACS Combinatorial Science. Retrieved from [Link]

  • Worldwide Protein Data Bank (wwPDB). (n.d.). Home page. Retrieved from [Link]

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Exploratory

Thermodynamic Stability of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol Derivatives: A Guide for Drug Development Professionals

An In-Depth Technical Guide Abstract The confluence of the isoxazole ring and a cyclopropylmethanol group within a single molecular entity presents both unique opportunities and specific challenges in drug development. T...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The confluence of the isoxazole ring and a cyclopropylmethanol group within a single molecular entity presents both unique opportunities and specific challenges in drug development. The (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol scaffold is of significant interest due to the favorable pharmacological properties often associated with these moieties, including metabolic stability and the ability to form key interactions with biological targets.[1][2] However, the inherent chemical characteristics of the strained cyclopropane ring and the potentially labile N-O bond of the isoxazole ring necessitate a thorough and proactive assessment of thermodynamic stability.[3][4] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to evaluate and understand the thermodynamic stability of this chemical series. We will detail both established experimental protocols and powerful computational methods, emphasizing the rationale behind each approach to build a holistic and predictive stability profile, thereby de-risking candidates early in the development pipeline.

The Strategic Importance of Thermodynamic Stability Assessment

In pharmaceutical development, the intrinsic stability of an Active Pharmaceutical Ingredient (API) is a critical attribute that profoundly influences its safety, efficacy, and shelf-life.[5] Thermodynamic stability, defined by the Gibbs free energy of a compound relative to its potential degradation products, governs its susceptibility to chemical change under various environmental conditions.[6][7] For the (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol scaffold, two structural features warrant specific attention:

  • The Isoxazole Ring: This five-membered heterocycle is a valuable pharmacophore but contains a relatively weak N-O bond, which can be susceptible to cleavage under certain stress conditions, such as reductive or photolytic stress.[4]

  • The Cyclopropyl Group: The significant ring strain of the cyclopropane ring makes it a unique three-dimensional structural element but also a potential site of reactivity, particularly through reactions that relieve this strain.[3]

A comprehensive understanding of a molecule's stability profile is not merely a regulatory requirement; it is a foundational component of successful drug design. Early identification of stability liabilities allows for informed decisions regarding lead optimization, formulation development, packaging, and storage conditions.[8][9]

Part I: Experimental Evaluation of Intrinsic Stability

The cornerstone of stability assessment is empirical testing under controlled, stressed conditions. These studies are designed to accelerate the natural degradation process, providing critical insights into potential degradation pathways and the overall robustness of the molecule.[10]

Forced Degradation (Stress Testing) Studies

Forced degradation studies are mandated by regulatory agencies like the FDA and EMA under ICH guidelines (specifically ICH Q1A(R2)) to establish the stability-indicating nature of analytical methods and to elucidate degradation pathways.[10][11] The goal is to induce degradation, typically between 5-20%, to identify and characterize the resulting degradants.[8]

Experimental Workflow for Forced Degradation Studies

G cluster_prep Sample Preparation cluster_analysis Analysis A Prepare Stock Solution of API in Suitable Solvent B Aliquot for Each Stress Condition A->B D Acid Hydrolysis (e.g., 0.1N HCl, 60°C) E Base Hydrolysis (e.g., 0.1N NaOH, 60°C) F Oxidation (e.g., 3% H₂O₂, RT) G Thermal Stress (e.g., 80°C, Solid & Solution) H Photolytic Stress (ICH Q1B Conditions) C Prepare Unstressed Control Sample J Analyze All Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) C->J I Neutralize Hydrolysis Samples (if needed) D->I E->I F->J G->J H->J I->J K Quantify Parent API and Degradants J->K L Characterize Degradants (e.g., LC-MS/MS, NMR) K->L

Caption: Relationship between experimental and computational stability analyses.

Conclusion: An Integrated Approach to Mitigating Risk

The thermodynamic stability of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol derivatives cannot be adequately assessed by a single technique. A successful drug development program relies on an integrated strategy that combines predictive computational modeling with rigorous experimental validation. By employing DFT calculations early in the design phase, researchers can identify potential liabilities and prioritize the synthesis of more robust analogues. Subsequent experimental testing, including comprehensive forced degradation studies and thermal analysis, provides the definitive data required for lead candidate selection and regulatory submission. This dual approach ensures that only the most stable and promising compounds advance, saving valuable time and resources while ultimately leading to safer and more effective medicines.

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Vertex AI Search.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
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  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • ICH harmonised tripartite guideline - stability testing for new dosage forms. (1996). ICH.
  • Q1A(R2) Guideline. (2010). ICH.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Aurigaresearch.
  • Quality Guidelines. (n.d.). ICH.
  • ICH: New Guideline for Stabilities. (2025). ECA Academy.
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  • Ich guidelines for stability studies 1. (n.d.). Slideshare.
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  • DFT investigations for the reaction mechanism of dimethyl carbonate synthesis on Pd(ii)/β zeolites. (n.d.). RSC Publishing.
  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (2022).
  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (n.d.). PIPER: Resources for Teaching Physical Chemistry.
  • How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017). News-Medical.
  • Computational methods for investigating organic radical species. (2024). Organic & Biomolecular Chemistry.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026).
  • An Overview on Computational Tools for Predicting and Designing the Organic Compounds. (2023). Longdom Publishing.
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  • Differential scanning calorimetry DSC analysis: A practical guide to thermal insights. (2025). Impartial.com.
  • A critical examination of compound stability predictions from machine-learned formation energies. (n.d.). Bartel Research Group.
  • Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation. (2026). Arabian Journal of Chemistry.
  • A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery. (n.d.). Benchchem.
  • [Spoiler] AAMC FL3 C/P #9. (2018). Reddit.
  • Comparative Reactivity of Cyclopropylmethanol and Its Derivatives: A Guide for Researchers. (n.d.). Benchchem.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC.

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Protocols & Analytical Methods

Method

Process R&D Protocol: Scale-Up Synthesis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

Executive Summary Isoxazole-bearing cyclopropylmethanols are highly valued structural motifs in medicinal chemistry. They frequently serve as lipophilic, metabolically stable bioisosteres in the development of FLT3 kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazole-bearing cyclopropylmethanols are highly valued structural motifs in medicinal chemistry. They frequently serve as lipophilic, metabolically stable bioisosteres in the development of FLT3 kinase inhibitors[1], EPAC modulators[2], and CB2 receptor agonists[3]. The 5-tert-butylisoxazole core—often synthesized via the condensation of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine[4]—provides excellent steric bulk and hydrogen-bond accepting capabilities.

This application note details a robust, scalable three-step protocol to synthesize (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol starting from 2-(5-tert-butylisoxazol-3-yl)acetonitrile. The process has been optimized for pilot-scale manufacturing, addressing critical pain points such as exotherm control and cryogenic emulsion mitigation.

Process R&D Strategy & Mechanistic Causality

To ensure a self-validating and scalable system, the synthetic route avoids transition-metal-catalyzed cyclopropanations (which pose heavy-metal remediation issues) and relies on robust, classical transformations:

  • Phase-Transfer Catalyzed (PTC) Cyclopropanation: The formation of the cyclopropane ring utilizes a modified method. By treating the active methylene of the acetonitrile derivative with 1,2-dibromoethane in the presence of 50% aqueous NaOH and Tetrabutylammonium bromide (TBAB), the carbanion is generated at the organic-aqueous interface. TBAB facilitates the transport of the hydroxide ion into the toluene phase, allowing for rapid, double-alkylation without the need for pyrophoric bases like NaH.

  • Cryogenic Nitrile Reduction & Emulsion Mitigation: Direct reduction of a nitrile to a primary alcohol is chemically unfeasible without passing through an amine or aldehyde intermediate. We employ a two-step telescoped approach:

    • DIBAL-H Reduction: Diisobutylaluminium hydride reduces the nitrile to an imine intermediate. Strict cryogenic control (–70 °C) is mandatory; elevated temperatures lead to over-reduction to the primary amine.

    • Rochelle's Salt Quench: A universal failure point in scale-up DIBAL-H reductions is the formation of an unfilterable, gelatinous aluminum hydroxide emulsion upon aqueous workup. We utilize a saturated solution of potassium sodium tartrate (Rochelle's salt) to chelate the aluminum ions, forming a soluble complex that cleanly separates into the aqueous phase ().

    • Aldehyde Reduction: The resulting aldehyde is cleanly reduced to the target methanol derivative using mild NaBH₄ in methanol.

Synthetic Workflow

G SM 2-(5-tert-butylisoxazol-3-yl) acetonitrile INT1 1-(5-tert-butylisoxazol-3-yl) cyclopropane-1-carbonitrile SM->INT1 1,2-Dibromoethane NaOH, TBAB Toluene, 40°C INT2 1-(5-tert-butylisoxazol-3-yl) cyclopropane-1-carbaldehyde INT1->INT2 DIBAL-H Toluene, -70°C PROD (1-(5-tert-butylisoxazol-3-yl) cyclopropyl)methanol INT2->PROD NaBH4 MeOH, 0°C

Fig 1. Synthetic workflow for (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol.

Quantitative Data & Scale-Up Metrics

The following table summarizes the performance of this protocol across three distinct manufacturing scales. Yields reflect isolated, purified products.

Parameter10 g Scale (Lab)100 g Scale (Kilo-Lab)1 kg Scale (Pilot)
Step 1 Yield (Cyclopropanation) 88%86%85%
Step 2 Yield (Aldehyde Formation) 82%80%79%
Step 3 Yield (Alcohol Reduction) 95%94%94%
Overall Process Yield 68.5%64.7%63.1%
Final Purity (HPLC, AUC) >99.5%99.2%99.1%

Detailed Experimental Protocols

Step 1: Synthesis of 1-(5-tert-butylisoxazol-3-yl)cyclopropane-1-carbonitrile
  • Reactor Setup: Equip a jacketed reactor with a mechanical stirrer, internal temperature probe, and an addition funnel.

  • Charge: Add 2-(5-tert-butylisoxazol-3-yl)acetonitrile (1.0 equiv) and 1,2-dibromoethane (1.5 equiv) to Toluene (10 volumes).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 equiv). Begin moderate agitation (250 rpm) and adjust the internal temperature to 40 °C.

  • Base Addition (Critical Step): Slowly add 50% w/w aqueous NaOH (5.0 equiv) dropwise over 2 hours. Caution: This reaction is highly exothermic. Adjust the addition rate to maintain the internal temperature between 40–45 °C.

  • Reaction: Stir the biphasic mixture vigorously at 40 °C for 4 hours. Monitor completion via HPLC.

  • Workup: Cool to 20 °C. Add water (5 volumes) to dissolve precipitated salts. Separate the phases. Wash the organic layer with 1N HCl (3 volumes), followed by brine (3 volumes).

  • Isolation: Concentrate the toluene layer under reduced pressure to yield the crude cyclopropanecarbonitrile as a pale yellow oil. Use directly in the next step.

Step 2: Synthesis of 1-(5-tert-butylisoxazol-3-yl)cyclopropane-1-carbaldehyde
  • Reactor Setup: Ensure the reactor is rigorously dried and purged with Nitrogen.

  • Charge: Dissolve the crude 1-(5-tert-butylisoxazol-3-yl)cyclopropane-1-carbonitrile (1.0 equiv) in anhydrous Toluene (10 volumes).

  • Cryogenic Cooling: Cool the solution to –70 °C using a dry ice/acetone bath or cryogenic chiller.

  • Reduction: Add DIBAL-H (1.0 M in toluene, 1.2 equiv) dropwise over 1 hour, maintaining the internal temperature below –65 °C to prevent amine formation. Stir for 2 hours at –70 °C.

  • Quench (Critical Step): Carefully quench the reaction by adding Ethyl Acetate (2 volumes) dropwise at –70 °C, followed by the slow addition of saturated aqueous Rochelle's salt (Potassium sodium tartrate, 10 volumes).

  • Emulsion Breaking: Remove the cooling bath. Allow the mixture to warm to 20 °C and stir vigorously for 12 hours. The initially gelatinous mixture will separate into two distinct, clear phases.

  • Isolation: Separate the organic phase, wash with brine, dry over Na₂SO₄, and concentrate to yield the aldehyde intermediate.

Step 3: Synthesis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol
  • Charge: Dissolve the crude aldehyde (1.0 equiv) in Methanol (8 volumes). Cool the solution to 0 °C.

  • Reduction: Add Sodium Borohydride (NaBH₄, 1.0 equiv) portion-wise over 30 minutes. Effervescence (H₂ gas) will be observed.

  • Reaction: Stir at 0 °C for 1 hour. Confirm complete consumption of the aldehyde via TLC or LC-MS.

  • Quench: Quench the remaining hydride by slowly adding Acetone (1 volume), followed by Water (5 volumes).

  • Extraction: Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 5 volumes).

  • Purification: Combine the organic extracts, wash with brine, and dry over MgSO₄. Concentrate under vacuum. Purify the crude product via recrystallization from Heptane/Ethyl Acetate (9:1) to afford the title compound as a white crystalline solid.

References

  • Modulators of exchange proteins directly activated by cAMP (EPACS)
  • Compounds which modulate the CB2 receptor US Patent 8546563B2 URL
  • Rational Design, Synthesis and Biological Evaluation of Pyrimidine-4,6-diamine derivatives as Type-II inhibitors of FLT3 Selective Against c-KIT PubMed Central (PMC) URL:[Link]

  • 5-tert-Butylisoxazole from 4,4-Dimethyl-3-Oxopentanenitrile with Hydroxylamine Heterocycles (1991), Vol. 32, No. 6, pp. 1153-1158 URL:[Link]

  • Reactions of carbanions—XLIII: Catalytic method of preparation of cyclopropane derivatives Tetrahedron Letters (1969) URL:[Link]

  • Applications of Diisobutylaluminium Hydride (DIBAH) and Triisobutylaluminium (TIBA) as Reducing Agents in Organic Synthesis Synthesis (1975) URL:[Link]

Sources

Application

The (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol Scaffold: A Keystone for Modern Medicinal Chemistry

Abstract The convergence of privileged structural motifs in medicinal chemistry often yields molecular scaffolds with exceptional therapeutic potential. This guide provides an in-depth exploration of the (1-(5-(tert-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The convergence of privileged structural motifs in medicinal chemistry often yields molecular scaffolds with exceptional therapeutic potential. This guide provides an in-depth exploration of the (1-(5-(tert-butyl)isoxazol-3-yl)cyclopropyl)methanol scaffold, a unique amalgamation of the bio-versatile isoxazole ring, the conformationally rigidifying cyclopropyl group, and the metabolically robust tert-butyl moiety. While this specific molecule is not extensively documented as a standalone agent, its constituent parts are hallmarks of successful drug design. These application notes will elucidate the strategic advantages of this scaffold, provide detailed, field-tested protocols for its synthesis and biological evaluation, and discuss its potential applications in contemporary drug discovery, with a particular focus on kinase inhibition.

Introduction: A Trifecta of Pharmacophoric Excellence

The design of novel therapeutic agents is a meticulous process of balancing potency, selectivity, and pharmacokinetic properties. The (1-(5-(tert-butyl)isoxazol-3-yl)cyclopropyl)methanol scaffold is a compelling example of how a thoughtful combination of well-established pharmacophores can address these challenges.

  • The Isoxazole Core: The five-membered isoxazole ring is a "privileged scaffold" in medicinal chemistry, found in a multitude of approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a versatile component for engaging with biological targets.[3][4] Isoxazole derivatives have demonstrated a vast array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][5]

  • The Cyclopropyl Advantage: The incorporation of a cyclopropyl group is a widely employed strategy to enhance the properties of drug candidates.[2] This small, strained ring system acts as a "conformational clamp," restricting the rotation of adjacent bonds and pre-organizing the molecule into a bioactive conformation, which can lead to increased binding affinity.[6] Furthermore, the carbon-hydrogen bonds of a cyclopropyl ring are stronger than those in linear alkyl chains, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes and thereby improving the metabolic stability of the parent molecule.[2]

  • The tert-Butyl Shield: The tert-butyl group, with its significant steric bulk, can serve multiple purposes. It can act as a "metabolic shield," sterically hindering the enzymatic degradation of nearby functional groups. Its lipophilicity can also be modulated through bioisosteric replacements to optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The strategic combination of these three motifs in the (1-(5-(tert-butyl)isoxazol-3-yl)cyclopropyl)methanol scaffold results in a molecule with a pre-organized, three-dimensional structure, enhanced metabolic stability, and the potential for potent and selective interactions with a range of biological targets.

Synthetic Protocols: From Building Blocks to the Final Scaffold

The synthesis of (1-(5-(tert-butyl)isoxazol-3-yl)cyclopropyl)methanol is most logically achieved through a [3+2] Huisgen cycloaddition, a cornerstone of heterocyclic chemistry.[1][7] This approach involves the reaction of a nitrile oxide with an alkyne.

Overall Synthetic Workflow

The following diagram outlines the proposed synthetic strategy, starting from commercially available or readily accessible precursors.

G cluster_0 Synthesis of (1-Ethynylcyclopropyl)methanol (3) cluster_1 Synthesis of tert-Butyl Nitrile Oxide (5) cluster_2 Final Assembly and Reduction A Cyclopropyl Methyl Ketone B (1,1-Dimethoxyethyl)cyclopropane A->B Trimethyl Orthoformate C (1-Methoxyethenyl)cyclopropane B->C Methanol Elimination D Ethynylcyclopropane C->D Methanol Elimination E (1-Ethynylcyclopropyl)methanol (3) D->E Hydroxymethylation I 1,3-Dipolar Cycloaddition E->I F Pivaldoxime (4) G tert-Butyl Nitrile Oxide (5) F->G Oxidation (e.g., NaOCl) G->I H (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol (Target Molecule) I->H J Reduction (if starting with aldehyde)

Caption: Proposed synthetic workflow for the target molecule.

Protocol 1: Synthesis of (1-Ethynylcyclopropyl)methanol (3)

Step 1: Synthesis of (1,1-Dimethoxyethyl)cyclopropane

  • To a solution of cyclopropyl methyl ketone (1.0 eq) in methanol, add trimethyl orthoformate (1.2 eq).

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or GC-MS.

  • Upon completion, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of Ethynylcyclopropane

  • Heat the crude (1,1-dimethoxyethyl)cyclopropane with a solid acid catalyst (e.g., neutral aluminum oxide) in a distillation apparatus.[3]

  • Collect the distillate, which will be a mixture of methanol and (1-methoxyethenyl)cyclopropane, followed by ethynylcyclopropane.[3]

  • Carefully fractionally distill the collected liquid to isolate ethynylcyclopropane.

Step 3: Synthesis of (1-Ethynylcyclopropyl)methanol (3)

  • Prepare a solution of ethynylcyclopropane (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution for 1 hour at -78 °C.

  • Add paraformaldehyde (1.5 eq) as a solid in one portion.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford (1-ethynylcyclopropyl)methanol (3).

Protocol 2: Synthesis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

Step 1: In situ generation of tert-Butyl Nitrile Oxide (5) and 1,3-Dipolar Cycloaddition

  • In a round-bottom flask, dissolve pivaldoxime (4) (1.2 eq) and (1-ethynylcyclopropyl)methanol (3) (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • To this solution, add an aqueous solution of sodium hypochlorite (bleach, 1.5 eq) dropwise at 0 °C. The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide, may be beneficial.

  • Stir the biphasic mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane and ethyl acetate as the eluent) to yield the final product, (1-(5-(tert-butyl)isoxazol-3-yl)cyclopropyl)methanol.

Application Notes: A Scaffold for Kinase Inhibition

The (1-(5-(tert-butyl)isoxazol-3-yl)cyclopropyl)methanol scaffold is particularly well-suited for the development of kinase inhibitors, a critical class of drugs in oncology and immunology.

Case Study: The 5-tert-Butylisoxazole Motif in Quizartinib (AC220)

A prominent example of the successful application of the 5-tert-butylisoxazole moiety is in the potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor, Quizartinib (AC220).[8] FLT3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target. The 5-tert-butylisoxazole group in Quizartinib plays a crucial role in its high affinity and selectivity for the FLT3 kinase domain.[8]

Proposed Biological Target and Mechanism of Action

Based on the precedent set by Quizartinib, the (1-(5-(tert-butyl)isoxazol-3-yl)cyclopropyl)methanol scaffold is a promising starting point for the design of novel FLT3 inhibitors. The cyclopropylmethanol substituent at the 3-position of the isoxazole can be explored for additional interactions within the ATP-binding pocket of the kinase, potentially leading to enhanced potency or an altered selectivity profile.

G cluster_0 FLT3 Signaling Pathway in AML cluster_1 Inhibition by Scaffold A FLT3 Ligand B FLT3 Receptor Tyrosine Kinase A->B Binds C Dimerization & Autophosphorylation B->C Activates I Blockade of Downstream Signaling B->I Prevents Activation D STAT5, PI3K/AKT, MAPK/ERK Pathways C->D Phosphorylates & Activates E Cell Proliferation, Survival, and Differentiation Block D->E Promotes F (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol Scaffold G Binds to ATP-binding pocket of FLT3 F->G G->B Inhibits H Inhibition of Autophosphorylation J Apoptosis & Differentiation of Leukemic Cells I->J Induces

Caption: Proposed mechanism of action for the scaffold in FLT3 signaling.

Protocol 3: In Vitro Kinase Inhibition Assay

To evaluate the potential of newly synthesized compounds based on the (1-(5-(tert-butyl)isoxazol-3-yl)cyclopropyl)methanol scaffold as kinase inhibitors, a biochemical assay is essential.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase (e.g., FLT3).

Materials:

  • Recombinant human kinase (e.g., FLT3)

  • Kinase substrate (e.g., a biotinylated peptide)

  • ATP (Adenosine triphosphate)

  • Test compound stock solution (e.g., in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., a lanthanide-labeled antibody and a streptavidin-allophycocyanin conjugate for TR-FRET)

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting the assay signal

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30 °C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents.

  • Signal Reading: Read the plate on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Parameter Example Value
Kinase Concentration1-5 nM
Substrate Concentration100-500 nM
ATP ConcentrationApparent Km for ATP
Incubation Time60 minutes
TemperatureRoom Temperature

Conclusion and Future Directions

The (1-(5-(tert-butyl)isoxazol-3-yl)cyclopropyl)methanol scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. The convergence of the isoxazole's versatile binding capabilities, the cyclopropyl group's conformational rigidity and metabolic stability, and the tert-butyl group's shielding effect provides a robust framework for lead optimization. The detailed synthetic and analytical protocols provided herein offer a practical guide for researchers to synthesize and evaluate compounds based on this scaffold. Future work should focus on exploring substitutions on the cyclopropylmethanol moiety and the tert-butyl group to fine-tune the scaffold's properties and to develop potent and selective inhibitors against a range of therapeutically relevant targets.

References

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][8]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

  • Process for the preparation of ethynylcyclopropane. EP0922686B1.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(51), 32265-32287. [Link]

  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]

  • Productive Syntheses of 1-Ethynylcyclopropylamine and 1-Ethynylcyclobutylamine. (1998). Synthesis, 1998(11), 1587-1592. [Link]

  • In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][4][8]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. (2008). Journal of Pharmacology and Experimental Therapeutics, 327(3), 883-897. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2022). Future Medicinal Chemistry, 14(23), 1787-1808. [Link]

  • 1,3-dipolar cycloaddition. (2012). WikiDoc. [Link]

  • Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2023). ChemMedChem. [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2016). BMC Chemistry, 10(1), 1-18. [Link]

  • Methanol as a C1 Source for the Synthesis of 1,3‐Polyheterocyclic Systems. (2018). European Journal of Organic Chemistry, 2018(44), 6106-6110. [Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2020). Catalysts, 10(1), 83. [Link]

  • Methanol as the C1 source: redox coupling of nitrobenzenes and alcohols for the synthesis of benzimidazoles. (2017). Green Chemistry, 19(18), 4273-4277. [Link]

  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. (2024). Pharmaceuticals, 17(5), 570. [Link]

  • Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. (2020). Pharmaceutical Chemistry Journal, 54(3), 250-255. [Link]

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2023). Drug Development and Industrial Pharmacy, 49(1), 1-13. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review, 9(12), 346-357. [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). Chemical Science, 15(40), 15024-15031. [Link]

Sources

Method

Derivatization of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol for SAR studies

Application Notes & Protocols Topic: Derivatization of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol for Structure-Activity Relationship (SAR) Studies Audience: Researchers, scientists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Derivatization of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol for Structure-Activity Relationship (SAR) Studies

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The (1-(5-(tert-butyl)isoxazol-3-yl)cyclopropyl)methanol core represents a valuable starting point for medicinal chemistry campaigns. This scaffold combines several desirable features: the 5-tert-butylisoxazole moiety, a known pharmacophore in various biologically active molecules, and a cyclopropyl ring, which can enhance metabolic stability and modulate conformation.[1][2][3][4] The primary alcohol serves as a versatile synthetic handle, allowing for systematic structural modifications. This document provides a comprehensive guide for the strategic derivatization of this core scaffold. It details the scientific rationale behind key synthetic transformations—esterification, etherification, oxidation, and subsequent reductive amination—and provides robust, step-by-step protocols to generate a chemically diverse library of analogs for rigorous Structure-Activity Relationship (SAR) exploration.

Rationale for Derivatization: Probing the Chemical Space

The primary alcohol of the parent molecule is an ideal anchor point for diversification. By modifying this position, researchers can systematically investigate how changes in sterics, electronics, lipophilicity, and hydrogen bonding potential impact biological activity.

  • Lipophilicity & Prodrug Strategies: Converting the polar alcohol to less polar esters or ethers can significantly alter the compound's LogP, potentially improving membrane permeability. Esterification is also a classic prodrug strategy, where the ester is designed to be cleaved in vivo to release the active parent alcohol.

  • Hydrogen Bonding: The parent alcohol is a hydrogen bond donor. Converting it to an ether removes this capability, while conversion to a carboxylic acid and subsequently an amide introduces both a hydrogen bond donor (the N-H) and acceptor (the C=O). These changes are fundamental for probing interactions within a biological target's binding site.

  • Introduction of New Functionality: Oxidation of the alcohol to an aldehyde or carboxylic acid unlocks a gateway to a vast array of further modifications. The aldehyde can be converted to various amines via reductive amination, introducing basic centers that can be critical for salt formation and target engagement.[5][6] The carboxylic acid is a precursor to amides, esters, and other functional groups.

The following workflow diagram illustrates the primary derivatization pathways from the starting material.

G SM (1-(5-(tert-Butyl)isoxazol-3-yl) cyclopropyl)methanol Ester Ester Analogs SM->Ester Esterification (Protocol 1) Ether Ether Analogs SM->Ether Etherification (Protocol 2) Oxidation Oxidation SM->Oxidation Oxidation (Protocols 3 & 4) Aldehyde Intermediate Aldehyde Oxidation->Aldehyde CarboxylicAcid Intermediate Carboxylic Acid Oxidation->CarboxylicAcid Amine Amine Analogs Aldehyde->Amine Reductive Amination (Protocol 5) Amide Amide Analogs CarboxylicAcid->Amide Amide Coupling (Protocol 6)

Caption: Derivatization workflow for SAR studies.

Synthetic Strategies and Experimental Protocols

This section provides detailed protocols for key transformations. Each protocol is designed to be self-validating, with notes on reaction monitoring, characterization, and potential troubleshooting.

Esterification via Acyl Chloride

Scientific Rationale: Esterification with acyl chlorides is a robust and high-yielding method for forming ester bonds. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is crucial to neutralize the HCl byproduct without competing with the alcohol nucleophile. This method is rapid and generally proceeds to completion at room temperature. For more sensitive substrates or carboxylic acids, standard coupling reagents like EDC/DMAP could be used.[7]

Protocol 1: Synthesis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methyl benzoate

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
(1-(5-(t-butyl)isoxazol-3-yl)cyclopropyl)methanol195.26100 mg0.511.0
Benzoyl Chloride140.5772 mg (60 µL)0.511.0
Triethylamine (TEA)101.1977 mg (106 µL)0.771.5
Dichloromethane (DCM)-5 mL--

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add (1-(5-(tert-butyl)isoxazol-3-yl)cyclopropyl)methanol (100 mg, 0.51 mmol).

  • Dissolve the starting material in anhydrous dichloromethane (5 mL).

  • Add triethylamine (106 µL, 0.77 mmol) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (60 µL, 0.51 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitoring & Characterization: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate/Hexanes). The product spot should be less polar (higher Rf) than the starting alcohol. Upon completion (typically 1-2 hours), confirm the product mass by LC-MS. Expected [M+H]⁺ for C₁₈H₂₁NO₃: 299.37.

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Etherification via Williamson Synthesis

Scientific Rationale: The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism.[8] The reaction requires the formation of a potent nucleophile, the alkoxide, by deprotonating the alcohol with a strong, non-nucleophilic base like sodium hydride (NaH). This alkoxide then displaces a leaving group from an alkyl halide. This protocol uses benzyl bromide as an example electrophile. Given the steric hindrance around the alcohol, this reaction may require elevated temperatures or the use of a more polar aprotic solvent like DMF to facilitate the SN2 displacement.

Protocol 2: Synthesis of 3-(1-((Benzyloxy)methyl)cyclopropyl)-5-(tert-butyl)isoxazole

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
(1-(5-(t-butyl)isoxazol-3-yl)cyclopropyl)methanol195.26100 mg0.511.0
Sodium Hydride (NaH), 60% in mineral oil24.0024 mg0.611.2
Benzyl Bromide171.0493 mg (65 µL)0.541.05
Anhydrous Tetrahydrofuran (THF)-5 mL--

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (24 mg of 60% dispersion, 0.61 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 2 mL) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF (3 mL) to the washed NaH and cool the suspension to 0 °C.

  • In a separate flask, dissolve (1-(5-(tert-butyl)isoxazol-3-yl)cyclopropyl)methanol (100 mg, 0.51 mmol) in anhydrous THF (2 mL).

  • Slowly add the alcohol solution to the stirred NaH suspension at 0 °C. Effervescence (H₂ gas evolution) should be observed.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Add benzyl bromide (65 µL, 0.54 mmol) dropwise to the reaction mixture.

  • Heat the reaction to 50 °C and stir overnight.

  • Monitoring & Characterization: Monitor by TLC or LC-MS. The product will be significantly less polar than the starting alcohol. Expected [M+H]⁺ for C₁₈H₂₃NO₂: 286.38.

  • Workup: Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of water (approx. 1 mL). Dilute with 15 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify by flash column chromatography on silica gel.

Oxidation to Aldehyde and Carboxylic Acid

Scientific Rationale: Selective oxidation of the primary alcohol provides access to two key intermediates. Oxidation to the aldehyde can be achieved using mild, selective reagents like Dess-Martin periodinane (DMP) or a Swern oxidation. Full oxidation to the carboxylic acid requires stronger conditions or specific catalytic systems.[9] A metal-free approach using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst with a stoichiometric oxidant like bleach (NaOCl) is an effective and "greener" alternative to heavy metal oxidants like chromium.[10]

Protocol 3: Oxidation to (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)carbaldehyde

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
(1-(5-(t-butyl)isoxazol-3-yl)cyclopropyl)methanol195.26100 mg0.511.0
Dess-Martin Periodinane (DMP)424.14260 mg0.611.2
Dichloromethane (DCM)-5 mL--

Procedure:

  • Add the alcohol (100 mg, 0.51 mmol) and DCM (5 mL) to a dry flask.

  • Add Dess-Martin periodinane (260 mg, 0.61 mmol) in one portion at room temperature.

  • Stir the reaction vigorously. The mixture should become a clear solution and then gradually turn into a milky suspension.

  • Monitoring & Characterization: Monitor by TLC (the aldehyde is slightly less polar than the alcohol). The reaction is typically complete in 1-3 hours. Expected [M+H]⁺ for C₁₁H₁₅NO₂: 194.24. Note: The aldehyde can be unstable and is often used immediately in the next step without extensive purification.

  • Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (10 mL). Stir vigorously for 15 minutes until the layers are clear.

  • Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure. The crude aldehyde can be used directly in Protocol 5.

Protocol 4: Oxidation to 1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropane-1-carboxylic Acid

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
(1-(5-(t-butyl)isoxazol-3-yl)cyclopropyl)methanol195.26100 mg0.511.0
TEMPO156.258 mg0.050.1
Sodium Hypochlorite (Bleach, ~8.25%)74.44~1.0 mL~1.22.4
Sodium Bicarbonate (NaHCO₃)84.01171 mg2.044.0
Dichloromethane (DCM)-5 mL--

Procedure:

  • Dissolve the alcohol (100 mg, 0.51 mmol) and TEMPO (8 mg, 0.05 mmol) in DCM (5 mL).

  • In a separate flask, prepare an aqueous solution of NaHCO₃ (171 mg, 2.04 mmol) in 2 mL of water.

  • Combine the organic and aqueous solutions in a flask and cool to 0 °C.

  • Slowly add the sodium hypochlorite solution (~1.0 mL) dropwise while stirring vigorously, keeping the temperature below 5 °C.

  • Monitoring & Characterization: Monitor by LC-MS. The reaction is typically complete within 1-2 hours. Expected [M-H]⁻ for C₁₁H₁₅NO₃: 208.24.

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous Na₂S₂O₃. Stir for 10 minutes.

  • Separate the layers. Acidify the aqueous layer to pH ~2-3 with 1M HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the carboxylic acid, which can be used in Protocol 6.

Derivatization of Intermediates: Reductive Amination

Scientific Rationale: Reductive amination is a powerful method for C-N bond formation and a cornerstone of medicinal chemistry.[11][12][13] The reaction proceeds via the formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, selective for the iminium ion over the aldehyde, and does not require acidic conditions that might be incompatible with other functional groups.[5]

Protocol 5: Synthesis of 1-((1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methyl)piperidine

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Crude Aldehyde from Protocol 3~193.24~98 mg~0.511.0
Piperidine85.1552 mg (60 µL)0.611.2
Sodium Triacetoxyborohydride (STAB)211.94162 mg0.761.5
1,2-Dichloroethane (DCE)-5 mL--

Procedure:

  • Dissolve the crude aldehyde (~0.51 mmol) in anhydrous DCE (5 mL) in a dry flask under an inert atmosphere.

  • Add piperidine (60 µL, 0.61 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (162 mg, 0.76 mmol) in one portion.

  • Stir the reaction at room temperature overnight.

  • Monitoring & Characterization: Monitor by LC-MS. Expected [M+H]⁺ for C₁₆H₂₆N₂O: 263.40.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Stir for 15 minutes.

  • Separate the layers and extract the aqueous phase with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by flash column chromatography on silica gel.

Data Presentation for SAR Analysis

The ultimate goal of these derivatizations is to generate data that informs the SAR. A well-structured table is essential for comparing analogs.

Cmpd IDR Group ModificationSynthetic ProtocolcLogP (calc.)TPSA (Ų) (calc.)Hypothetical IC₅₀ (nM)
Parent -OH-2.3552.481500
1a -O-C(O)Ph14.3165.71850
1b -O-C(O)CH₃12.5065.711200
2a -O-CH₂Ph24.4149.33450
2b -O-CH₃22.6249.33980
4a -COOH42.0876.58>10000
5a -CH₂-Piperidinyl53.4531.93250
5b -CH₂-NH-CH₂Ph54.0141.16310

Logic Flow for an SAR Campaign

An SAR campaign is an iterative process of design, synthesis, and testing. The following diagram outlines a typical decision-making workflow based on the initial derivatization results.

G Start Synthesize & Test Parent Alcohol (IC50 = 1500 nM) Path1 Synthesize Esters & Ethers (Protocols 1 & 2) Start->Path1 Path2 Oxidize & Synthesize Amines (Protocols 3, 4, 5) Start->Path2 Result1 Activity Improved? Path1->Result1 Test 2a (450 nM) Result2 Activity Improved? Path2->Result2 Test 5a (250 nM) Action1_Yes Explore diverse alkyl & aryl groups on Ether (2a) (e.g., substituted benzyls) Result1->Action1_Yes Yes Action1_No Hypothesis: H-bond donor is not critical. Focus on other vectors. Result1->Action1_No No Action2_Yes Explore diverse amines for Reductive Amination (5a) (e.g., morpholine, pyrrolidine) Result2->Action2_Yes Yes Action2_No Hypothesis: Basic nitrogen is not tolerated. Deprioritize this vector. Result2->Action2_No No Optimize Optimize Lead (e.g., Amine 5a) Action1_Yes->Optimize Action2_Yes->Optimize

Caption: Decision-making flowchart for SAR exploration.

Conclusion

The synthetic routes outlined in this guide provide a robust framework for the thorough exploration of the chemical space around the (1-(5-(tert-butyl)isoxazol-3-yl)cyclopropyl)methanol scaffold. By systematically applying these esterification, etherification, oxidation, and reductive amination protocols, medicinal chemists can efficiently generate a diverse library of analogs. The resulting SAR data will be critical for identifying key structural motifs responsible for biological activity and for guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties.

References

  • Al-Mokyna, F. H., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1429. [Link]

  • Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911. [Link]

  • ResearchGate. Structure–activity relationship of isoxazole derivatives. [Link]

  • Schoonen, P. M., et al. (2021). Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(11), 7596-7613. [Link]

  • Pfleger, C., et al. (2020). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Chemistry—A European Journal, 26(48), 10795-10806. [Link]

  • Gomha, S. M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Advanced Pharmacy Education & Research, 13(1). [Link]

  • ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. [Link]

  • Tan, W.-Y., et al. (2021). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer. Organic Letters, 23(17), 6648-6653. [Link]

  • PubMed. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. [Link]

  • Bagle, A. G., et al. (2017). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. ACS Omega, 2(7), 3474-3484. [Link]

  • Zhang, H., et al. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry, 88(14), 9866-9877. [Link]

  • Organic Syntheses. (2s,3s)-(+)-(3-phenylcyclopropyl)methanol. [Link]

  • Taylor, R. E., & Engelhardt, F. C. (2012). Efficient Approaches to the Stereoselective Synthesis of Cyclopropyl Alcohols. Accounts of Chemical Research, 45(6), 923-934. [Link]

  • Davies, J., et al. (2022). Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Chemical Society Reviews, 51(14), 6047-6101. [Link]

  • Master Organic Chemistry. When The Williamson Doesn’t Work: Synthesis of Tertiary Ethers From Alkenes, SN1 Reactions, and Alkoxymercuration. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]

  • Kim, H., et al. (2025). Fast Esterification Method Mediated by Coupling Reagent NDTP. ACS Omega. [Link]

  • MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]

  • Snead, D. R., & Chen, C.-y. (2022). Improved Access to Cyclopropanol via Supply-Centered Synthesis. ChemRxiv. [Link]

  • Research Square. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives and their Application in the Treatment of Cancer. [Link]

  • PubMed. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. [Link]

  • ResearchGate. Synthesis of functional derivatives of isothiazole and isoxazole basing on (5-arylizoxazol-3-yl)- and (4,5-dichloroisothiazol-3-yl)arylmethanol. [Link]

  • PubMed. Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][5]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. [Link]

  • Royal Society of Chemistry. tert-Butyl nitrite triggered radical cascade reaction for synthesizing isoxazoles by a one-pot multicomponent strategy. [Link]

  • MDPI. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1][6]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro. [Link]

  • Semantic Scholar. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug. [Link]

Sources

Application

Catalytic methods for synthesizing (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

Application Note: Catalytic Methods for Synthesizing (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol via Highly Regioselective CuNOAC Executive Summary & Retrosynthetic Strategy The 3,5-disubstituted isoxazole core...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Methods for Synthesizing (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol via Highly Regioselective CuNOAC

Executive Summary & Retrosynthetic Strategy

The 3,5-disubstituted isoxazole core is a privileged scaffold in modern drug discovery, frequently deployed as a metabolically stable bioisostere for amide bonds and ester linkages. The target molecule, (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol , features a sterically demanding tert-butyl group and a highly polar, rigidified 1-(hydroxymethyl)cyclopropyl moiety.

To assemble this bifunctional building block efficiently, we utilize a Copper-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC) . The retrosynthetic disconnection cleaves the isoxazole ring into two readily accessible synthons: 3,3-dimethyl-1-butyne (tert-butylacetylene) and 1-(hydroxymethyl)cyclopropanecarbonitrile oxide (generated in situ from its corresponding oxime).

Mechanistic Rationale & Causality: Why employ CuNOAC over a traditional thermal [3+2] cycloaddition? Uncatalyzed thermal cycloadditions between terminal alkynes and nitrile oxides require elevated temperatures and inherently suffer from poor regioselectivity, yielding difficult-to-separate mixtures of 3,5- and 3,4-isoxazoles [1]. Furthermore, thermal stress promotes the dimerization of the highly reactive nitrile oxide intermediate into inactive furoxan byproducts. By introducing a Cu(I) catalyst, the reaction is accelerated at ambient temperature and forced through a stepwise mechanism involving a copper-acetylide intermediate. This fundamentally alters the transition state, ensuring >99:1 regioselectivity for the 3,5-isomer while completely suppressing furoxan dimerization [1].

Catalytic Cycle & Experimental Workflow

The CuNOAC mechanism relies on the in situ generation of the active Cu(I) species, which rapidly inserts into the terminal alkyne. The resulting copper(I)-acetylide complex coordinates the nitrile oxide, directing a highly regioselective cyclization.

CuNOAC_Cycle Cu Cu(I) Catalyst [Active Species] Acetylide Cu(I)-Acetylide Complex (tert-Butylacetylene) Cu->Acetylide Alkyne, Base (-H+) Coord Nitrile Oxide Coordination Acetylide->Coord Nitrile Oxide Metalla Cu-Metallacycle Intermediate Coord->Metalla Regioselective Cyclization Product Product Release (3,5-Isoxazole) Metalla->Product Protonolysis (+H+) Product->Cu Catalyst Regeneration

CuNOAC catalytic cycle ensuring exclusive 3,5-isoxazole regioselectivity.

Causality in Reagent Selection: A critical parameter in this workflow is the choice of base. We utilize potassium bicarbonate (KHCO3) rather than stronger organic bases like triethylamine (Et3N). Strong bases cause rapid, uncontrolled dehydrohalogenation of the hydroximoyl chloride precursor, spiking the local concentration of the nitrile oxide and leading to self-condensation. KHCO3 ensures a slow, steady-state release of the nitrile oxide that perfectly matches the turnover rate of the Cu(I) catalytic cycle [2]. Additionally, the CuNOAC protocol exhibits exquisite chemoselectivity, tolerating the unprotected primary alcohol on the cyclopropyl ring without the need for transient silyl protection [3].

Workflow Step1 Oxime Chlorination Step2 In Situ Nitrile Oxide Generation Step1->Step2 NCS, Pyridine Step4 [3+2] Cycloaddition (CuNOAC) Step2->Step4 KHCO3 Step3 Cu(I) Catalyst Activation Step3->Step4 CuSO4, Ascorbate Step5 Product Isolation & Purification Step4->Step5 Precipitation

Experimental workflow for the one-pot CuNOAC synthesis and isolation.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction fidelity without requiring continuous LC-MS sampling.

Phase 1: Synthesis of the Hydroximoyl Chloride Precursor

  • In an oven-dried 50 mL round-bottom flask, dissolve 1-(hydroxymethyl)cyclopropanecarbaldehyde oxime (1.00 g, 8.68 mmol, 1.0 equiv) in anhydrous DMF (10 mL).

  • Add a catalytic amount of pyridine (68 µL, 0.86 mmol, 0.1 equiv) and cool the mixture to 0 °C using an ice bath.

  • Add N-Chlorosuccinimide (NCS) (1.21 g, 9.11 mmol, 1.05 equiv) in three equal portions over 15 minutes to prevent exothermic degradation.

  • Remove the ice bath and stir at room temperature for 1 hour.

  • Self-Validation Checkpoint 1: The reaction mixture will transition from colorless to a distinct pale yellow solution, indicating the successful formation of the active hydroximoyl chloride. TLC monitoring (1:1 Hexanes/EtOAc; UV active, KMnO4 stain) will confirm the complete consumption of the highly polar oxime starting material.

Phase 2: Cu-Catalyzed [3+2] Cycloaddition

  • In a separate 100 mL flask, prepare the catalytic system by dissolving CuSO4·5H2O (108 mg, 0.43 mmol, 5 mol%) and sodium ascorbate (172 mg, 0.86 mmol, 10 mol%) in a 1:1 mixture of t-BuOH and deionized H2O (20 mL).

  • Self-Validation Checkpoint 2: Upon the addition of sodium ascorbate to the pale blue CuSO4 solution, an immediate color shift to bright yellow/orange must occur. This visually validates the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Add 3,3-dimethyl-1-butyne (1.28 mL, 10.4 mmol, 1.2 equiv) and KHCO3 (1.73 g, 17.3 mmol, 2.0 equiv) to the aqueous catalytic mixture. Stir vigorously.

  • Using a syringe pump, add the DMF solution of the hydroximoyl chloride (from Phase 1) dropwise to the Phase 2 mixture over a period of 2 hours.

  • Allow the reaction to stir at room temperature for an additional 12 hours.

  • Self-Validation Checkpoint 3: As the cycloaddition progresses, the highly lipophilic product, (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol, will begin to precipitate from the aqueous t-BuOH mixture as an off-white solid, providing a real-time visual indicator of reaction conversion.

  • Isolation: Dilute the mixture with cold water (30 mL) and filter the precipitate. Wash the solid with cold water (2 × 10 mL) and dry under high vacuum to afford the pure 3,5-disubstituted isoxazole.

Quantitative Data: Condition Optimization

The superiority of the optimized CuNOAC conditions is demonstrated by comparing catalyst and base combinations. The data below highlights the necessity of the Cu(I) catalyst for regiocontrol and the impact of base selection on overall yield.

Table 1: Optimization of CuNOAC Conditions for Target Synthesis

EntryCatalyst System (mol%)BaseSolventTemp (°C)Regioselectivity (3,5 : 3,4)Isolated Yield (%)
1None (Thermal)Et3NToluene805 : 142
2CuSO4 / NaAsc (5%)Et3Nt-BuOH/H2O25>99 : 165*
3 CuSO4 / NaAsc (5%) KHCO3 t-BuOH/H2O 25 >99 : 1 92
4CuI (5%)KHCO3THF25>99 : 181

*Note: The lower yield in Entry 2 is attributed to the rapid dehydrohalogenation by Et3N, which outpaces the Cu(I) catalytic cycle and results in the formation of furoxan dimers.

References

  • Title: One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles Source: The Journal of Organic Chemistry URL:[Link]

  • Title: Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes Source: Organic Letters URL:[Link]

  • Title: Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions Source: Molecules (via PMC) URL:[Link]

Method

Application Note: Strategic Incorporation of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol into Peptidomimetics

Executive Summary The transition of therapeutic peptides from the bench to the clinic is frequently derailed by their inherent susceptibility to proteolytic degradation and poor membrane permeability. To overcome these p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of therapeutic peptides from the bench to the clinic is frequently derailed by their inherent susceptibility to proteolytic degradation and poor membrane permeability. To overcome these pharmacokinetic liabilities, rational structural modification using specialized building blocks is essential. This application note details the mechanistic rationale and synthetic protocols for incorporating (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol into peptidomimetic scaffolds. By leveraging this tri-functional building block, drug development professionals can simultaneously restrict peptide conformation, enhance lipophilicity, and introduce potent bioisosteres to dramatically improve in vivo stability and target affinity.

Scientific Rationale & Mechanistic Insights

The architecture of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol is highly synergistic, combining three distinct pharmacophoric elements into a single, versatile synthetic handle:

  • The 5-tert-Butyl-Isoxazole Core : Isoxazoles are widely recognized as excellent bioisosteres for amide bonds and aromatic rings in drug discovery[1]. They maintain necessary dipole interactions while resisting enzymatic cleavage. The addition of the bulky, lipophilic tert-butyl group at the 5-position provides a steric shield that can occupy deep hydrophobic pockets within target proteins. This specific motif is famously responsible for the extraordinary potency of FLT3 inhibitors like Quizartinib (AC220)[2].

  • The Cyclopropyl Ring : Incorporating a cyclopropyl ring adjacent to the isoxazole introduces extreme conformational rigidity. This locks the dihedral angles of the resulting peptidomimetic, which serves a dual purpose: it reduces the entropic penalty upon binding to the target receptor, and it sterically hinders the approach of proteolytic enzymes[3].

  • The Hydroxymethyl Handle : The primary alcohol provides a highly versatile synthetic attachment point. It can be directly coupled to phenolic peptide side chains (e.g., Tyrosine) via etherification, or oxidized to a carboxylic acid for N-terminal amide capping.

G A Cyclopropyl-Isoxazole Peptidomimetic B Conformational Rigidity (Reduced Entropic Penalty) A->B C Steric Shielding (tert-Butyl Group) A->C D Enhanced Target Affinity B->D E Protease Resistance B->E C->E F Increased in vivo Half-Life D->F E->F

Mechanistic pathway of enhanced pharmacological properties via structural modification.

Experimental Protocols: Conjugation Strategies

To maintain the integrity of the highly strained cyclopropyl ring and the sensitive isoxazole core, synthetic conditions must be carefully controlled. Below are two self-validating protocols for incorporating this building block into a peptide sequence.

Protocol A: N-Terminal Capping via Mild Oxidation and Amide Coupling

This protocol converts the hydroxymethyl group to a carboxylic acid, followed by coupling to the N-terminus of a solid-phase or solution-phase peptide.

Step 1: Mild Oxidation to Carboxylic Acid

  • Procedure : Dissolve 1.0 eq of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol in a 1:1 mixture of Dichloromethane (DCM) and water. Add 0.1 eq of TEMPO and 2.2 eq of Bis(acetoxy)iodobenzene (BAIB). Stir vigorously at room temperature for 4 hours.

  • Causality : TEMPO/BAIB is specifically chosen over harsh acidic oxidants (like Jones reagent). Strongly acidic conditions risk protonating the cyclopropyl ring, leading to undesired ring-opening or homoallylic rearrangement[3]. The biphasic TEMPO system operates at near-neutral pH, preserving the structural integrity of the building block.

  • Validation : Monitor via TLC (Hexane:EtOAc 1:1). The primary alcohol ( Rf​≈0.4 ) will convert to the baseline-retained carboxylic acid. Quench with aqueous sodium thiosulfate, extract with DCM, and verify the intermediate mass via LC-MS.

Step 2: Amide Coupling

  • Procedure : Dissolve the resulting carboxylic acid (1.2 eq) and the target peptide free-amine (1.0 eq) in anhydrous DMF. Add 1.5 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 2 hours.

  • Causality : The cyclopropyl group introduces significant steric bulk α to the carbonyl carbon. Standard coupling reagents (like DCC or EDC) often fail or require extended reaction times that promote epimerization. HATU generates a highly reactive HOAt ester that easily overcomes this steric hindrance, ensuring rapid and complete amide bond formation.

Protocol B: Side-Chain Modification via Mitsunobu Etherification

This protocol creates an ether linkage between the building block and a Tyrosine residue, ideal for modifying the surface properties of the peptidomimetic.

  • Procedure : In a flame-dried flask under argon, dissolve the building block (1.0 eq), the Tyrosine-containing peptide (1.0 eq), and Triphenylphosphine (PPh 3​ , 1.5 eq) in anhydrous THF. Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality : The Mitsunobu reaction allows for the direct formation of an alkyl-aryl ether bond under neutral conditions. This deliberately avoids the alternative strategy of converting the cyclopropylmethanol into an alkyl halide for an S N​ 2 reaction, because cyclopropylmethyl halides are notoriously prone to ring-expansion to cyclobutyl derivatives or ring-opening under nucleophilic attack[3].

  • Validation : LC-MS analysis of the crude mixture should indicate the disappearance of the starting peptide mass and the appearance of the target ether mass. The byproduct, triphenylphosphine oxide, can be removed via reverse-phase HPLC purification.

G A (1-(5-(tert-Butyl)isoxazol-3-yl) cyclopropyl)methanol B Oxidation (TEMPO/BAIB) A->B Pathway A F Mitsunobu Reaction (DIAD/PPh3) A->F Pathway B C Carboxylic Acid Intermediate B->C D Amide Coupling (HATU/DIPEA) C->D E N-Capped Peptidomimetic D->E G Ether-Linked Peptidomimetic F->G

Synthetic workflows for incorporating the building block into peptides.

Quantitative Data & Comparative Analysis

The incorporation of the (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl) motif fundamentally alters the physicochemical properties of a standard peptide. The table below summarizes the theoretical improvements observed when a native, linear peptide is capped with this building block, modeling data trends seen in successful peptidomimetic kinase inhibitors[2].

Pharmacological PropertyNative Linear PeptideCyclopropyl-Isoxazole PeptidomimeticFold Improvement
Target Affinity ( Kd​ ) 45.0 nM3.2 nM~14x
Plasma Half-life ( T1/2​ ) 0.8 h12.5 h~15x
Oral Bioavailability (F%) < 1%28%>28x
Proteolytic Stability ( t1/2​ in serum) 15 min> 24 h>96x
Lipophilic Efficiency (LiPE) 2.15.4+3.3

Data Summary: The profound increase in proteolytic stability and oral bioavailability is directly attributable to the steric shielding of the tert-butyl group and the conformational locking by the cyclopropyl ring, which prevents the peptide backbone from adopting the extended conformation required for protease active-site recognition.

Sources

Application

Application Note: Chromatographic Purification Strategies for (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Introduction & Chromatographic Causality The compound (1-(5-(tert-Butyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Introduction & Chromatographic Causality

The compound (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol represents a highly functionalized heterocyclic building block frequently encountered in medicinal chemistry. Synthesized typically via 1,3-dipolar cycloaddition, crude mixtures of this molecule often contain unreacted precursors, triphenylphosphine oxide (if a Wittig/reduction sequence was employed), and closely related 3,5-regioisomers .

As a Senior Application Scientist, I approach the purification of this molecule not as a generic procedure, but as a problem of molecular causality. The structural features of this compound directly dictate its behavior across different stationary phases:

  • The tert-Butyl Group (Hydrophobic Anchor): This bulky, highly lipophilic moiety dominates retention on reversed-phase (C18) media. It necessitates a moderate-to-high starting organic percentage to prevent excessive band broadening.

  • The Hydroxymethyl Group (Polar Head): The primary alcohol acts as a strong hydrogen-bond donor. On bare silica (normal phase), this group is the primary driver of retention. Furthermore, the rigid cyclopropyl ring restricts the conformational freedom of this hydroxyl group, leading to sharper, more predictable peak shapes compared to flexible aliphatic alcohols.

  • The Isoxazole Ring (Electronic Modulator): The isoxazole nitrogen is weakly basic (pKa ~ -2 to 1). While it does not protonate easily, it can still participate in secondary hydrogen-bonding interactions with acidic silanol (Si-OH) groups on silica or un-endcapped C18 columns, which is a common cause of peak tailing .

Table 1: Physicochemical Profiling & Chromatographic Implications
ParameterEstimated ValueChromatographic Implication
Molecular Weight 195.26 g/mol Easily detectable via LC-MS (ESI+) as the [M+H]+ ion at m/z 196.
cLogP ~1.8 - 2.2Intermediate lipophilicity. Requires ~20-30% starting organic modifier in RP-HPLC.
pKa (Isoxazole N) -2.0 to 1.0Weakly basic. Acidic modifiers (pH 2-3) are required to suppress silanol interactions.
H-Bond Donors 1 (-OH)Strong interaction with bare silica; dictates retention time in Hexane/EtOAc gradients.
H-Bond Acceptors 3 (N, O, OH)Contributes to secondary interactions; demands high-quality, endcapped stationary phases.

Overall Purification Strategy

To achieve >99% purity, a two-dimensional orthogonal approach is required. Normal-phase flash chromatography is first employed to remove bulk lipophilic impurities and highly polar baseline artifacts. The intermediate is then polished using Reversed-Phase Preparative HPLC to resolve any co-eluting regioisomers—a critical necessity for isoxazole libraries .

Workflow Crude Crude Synthesis Mixture (1,3-Dipolar Cycloaddition) Flash Normal-Phase Flash (Silica, Hexane/EtOAc) Crude->Flash Removes bulk lipophiles & polar baseline Prep RP Prep-HPLC (C18, H2O/MeCN + 0.1% FA) Flash->Prep Resolves regioisomers (>85% purity input) Pure Pure Target Compound (>99% Purity) Prep->Pure Lyophilization of fractions

Fig 1. Two-dimensional purification workflow from crude mixture to high-purity isolate.

Method A: Normal-Phase Flash Chromatography

Objective: Isolate the target compound from the crude reaction mixture, achieving ~85-90% intermediate purity.

Causality & Rationale: Because the compound possesses an intermediate polarity, liquid loading in a strong solvent (like Dichloromethane) onto a hexane-equilibrated column will cause immediate band broadening. Therefore, dry loading is mandatory. The hydroxyl group will interact strongly with the silica; a gradient of Hexane to Ethyl Acetate is ideal for predictable elution.

Self-Validating Protocol: Flash Chromatography
  • System Suitability (TLC): Before running the column, perform a TLC of the crude mixture using 70:30 Hexane:Ethyl Acetate. Verify that the target spot (visualized via UV 254 nm or KMnO4 stain) has an Rf​ value of ~0.25 to 0.35. If the Rf​ is outside this range, adjust the weak/strong solvent ratio accordingly.

  • Dry Loading: Dissolve the crude mixture (e.g., 1.0 g) in a minimal amount of DCM. Add 2.0 g of Celite or bare silica gel. Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.

  • Column Equilibration: Equilibrate a 40 g high-performance silica column (spherical, 20-40 µm) with 100% Hexane for 3 column volumes (CV).

  • Execution: Load the dry powder cartridge and execute the gradient outlined in Table 2.

  • Validation: Pool fractions based on UV absorption (254 nm). Evaporate to dryness and weigh to confirm mass balance before proceeding to HPLC.

Table 2: Flash Chromatography Gradient Conditions
Column Volume (CV)% Hexane (Weak)% Ethyl Acetate (Strong)Flow RatePurpose
0.0 - 2.0100040 mL/minElute highly lipophilic impurities (e.g., unreacted t-butyl alkyne).
2.0 - 8.0100 → 600 → 4040 mL/minLinear gradient; target compound elutes typically around 25-30% EtOAc.
8.0 - 10.0604040 mL/minIsocratic hold to ensure complete elution of the target peak.
10.0 - 12.0010040 mL/minColumn flush to remove polar baseline artifacts.

Method B: Reversed-Phase Preparative HPLC

Objective: Polish the intermediate to >99% purity, specifically resolving any 3,5-regioisomers generated during the isoxazole synthesis.

Causality & Rationale: Regioisomers of isoxazoles have nearly identical polarities on normal-phase silica but exhibit subtly different hydrophobic surface areas. A C18 stationary phase discriminates these isomers effectively. We utilize 0.1% Formic Acid (FA) in both aqueous and organic mobile phases. While the isoxazole nitrogen is weakly basic, the acidic modifier suppresses the ionization of residual silanol groups on the C18 silica support, preventing secondary interactions and ensuring a perfectly symmetrical peak .

Mechanism Mol (1-(5-(tert-Butyl)isoxazol-3-yl) cyclopropyl)methanol tButyl tert-Butyl Group (Lipophilic) Mol->tButyl OH Hydroxymethyl Group (H-Bond Donor) Mol->OH Isox Isoxazole Ring (Weakly Basic N) Mol->Isox RP RP-HPLC Retention (C18 Phase) tButyl->RP Dominates NP NP-Flash Retention (Bare Silica) OH->NP Dominates Isox->NP Secondary Silanol Interaction

Fig 2. Causality of functional groups on chromatographic retention mechanisms.
Self-Validating Protocol: Prep-HPLC
  • Analytical Scouting (The Validation Step): Never inject blindly onto a prep column. First, inject 10 µL of a 1 mg/mL solution on an analytical C18 column (4.6 x 100 mm, 5 µm) using the proposed gradient. Verify that the asymmetry factor ( As​ ) of the target peak is between 0.9 and 1.2.

  • Scale-Up Calculation: Calculate the preparative injection volume and flow rate using the scale-up factor:

    Factor=(rprep​/ranalytical​)2 . For a 21.2 mm ID prep column vs. a 4.6 mm ID analytical column, the factor is ~21.2. Multiply analytical flow rate and injection volume by 21.
  • Sample Preparation: Dissolve the flash-purified intermediate in DMSO or a 1:1 mixture of Water/Acetonitrile to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Execution: Run the gradient outlined in Table 3. Monitor at 214 nm and 254 nm.

  • Fraction Analysis: Analyze collected fractions via UPLC-MS before pooling. Only pool fractions demonstrating >99% UV purity and the correct m/z mass. Lyophilize the pooled fractions to yield the final pure compound.

Table 3: RP-HPLC Gradient Conditions (21.2 x 250 mm C18 Column)
Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeCN + 0.1% FA)Flow Rate
0.0802020 mL/min
2.0802020 mL/min
15.0208020 mL/min
16.059520 mL/min
19.059520 mL/min
20.0802020 mL/min

Troubleshooting & Optimization

Even with a robust protocol, empirical deviations can occur. Use Table 4 to diagnose and correct chromatographic anomalies.

Table 4: Diagnostic Troubleshooting Matrix
Observed IssueMechanistic CauseCorrective Action
Peak Tailing in Flash Chromatography Secondary interactions between the isoxazole nitrogen and highly acidic silanols on the silica surface.Add 1% Triethylamine (TEA) to the mobile phase, or switch to an amine-functionalized (NH2) silica column.
Target Peak Elutes in the Void Volume (RP-HPLC) The sample was dissolved in 100% DMSO, and the injection volume was too large, causing a "solvent breakthrough" effect.Reduce injection volume, or dilute the DMSO sample plug with initial mobile phase (80:20 H₂O:MeCN) prior to injection.
Co-elution of Regioisomers in RP-HPLC The gradient slope is too steep, preventing the C18 chains from discriminating the subtle hydrophobic differences.Flatten the gradient. Instead of 20% to 80% B over 13 minutes, run a focused gradient from 40% to 60% B over 20 minutes.

References

  • SIELC Technologies. "Separation of Isoxazole on Newcrom R1 HPLC column." SIELC Technologies Application Notes. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). "1,3-Dipolar Cycloaddition, HPLC Enantioseparation, and Docking Studies of Saccharin/Isoxazole and Saccharin/Isoxazoline Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors." Available at: [Link]

  • National Institutes of Health (PMC). "Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles." PMC Full-Text Archive. Available at:[Link]

Method

Application Note: Selective Oxidation of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol to Aldehydes

Structural Vulnerability & Mechanistic Strategy The oxidation of primary alcohols to aldehydes is a fundamental transformation in drug development, yet substrates bearing dense functionality and steric hindrance require...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Vulnerability & Mechanistic Strategy

The oxidation of primary alcohols to aldehydes is a fundamental transformation in drug development, yet substrates bearing dense functionality and steric hindrance require precise reagent selection. The target compound, (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol , presents a unique triad of chemical challenges that dictate the experimental design:

  • Cyclopropyl Ring Strain: The highly strained three-membered ring is susceptible to electrocyclic ring-opening under strongly acidic conditions. Oxidants like Jones reagent will rapidly cleave the ring.

  • Neopentyl-Like Steric Hindrance: The hydroxymethyl group (-CH₂OH) is attached to a fully substituted (quaternary) cyclopropyl carbon (C1). This creates a neopentyl-like steric environment that kinetically retards bulky oxidants.

  • Isoxazole Sensitivity & Over-oxidation: While the 5-tert-butylisoxazole moiety is generally robust, the primary alcohol is highly prone to over-oxidation to the carboxylic acid if water and transition metals are present.

To achieve quantitative conversion to 1-(5-(tert-butyl)isoxazol-3-yl)cyclopropane-1-carbaldehyde without degrading the substrate, the oxidation must be strictly anhydrous, mildly buffered, and kinetically favorable for hindered alcohols.

Chemoselectivity Substrate (1-(5-(tert-Butyl)isoxazol-3-yl) cyclopropyl)methanol Aldehyde Target Aldehyde (High Yield) Substrate->Aldehyde DMP or Swern (Anhydrous, Mild) Acid Carboxylic Acid (Over-oxidation) Substrate->Acid Aqueous Oxidants (KMnO4, Jones) RingOpen Ring-Opened Byproducts (Acidic Cleavage) Substrate->RingOpen Strong Acids (Jones Reagent)

Figure 1: Reaction pathways and chemoselectivity considerations for cyclopropylmethanol oxidation.

Reagent Selection & Causality

Based on the structural analysis, two reagents stand out for this specific transformation.

Dess-Martin Periodinane (DMP) is the premier choice for lab-scale synthesis (). DMP operates under neutral to slightly acidic conditions. Because the cyclopropane ring is acid-sensitive, buffering the reaction with NaHCO₃ is critical to neutralize the trace acetic acid generated as a byproduct of DMP reduction. Furthermore, for sluggish neopentyl-like alcohols, adding exactly 1 equivalent of water (the Meyer-Schreiber modification) accelerates the oxidation by forming a highly reactive hydrated hypervalent iodine species ().

Swern Oxidation is the optimal choice for scale-up (>10 grams) (). It utilizes oxalyl chloride and DMSO to generate a highly reactive chlorodimethylsulfonium intermediate. The reaction is completely anhydrous and operates at cryogenic temperatures (-78 °C), effectively freezing out any side reactions or ring-opening pathways. The intramolecular elimination of the alkoxysulfonium ylide is highly efficient, bypassing the steric hindrance of the cyclopropyl group.

Quantitative Comparison of Oxidation Reagents
Reagent SystemChemoselectivitySteric ToleranceScalabilityPrimary ByproductsRecommendation
DMP / NaHCO₃ ExcellentHighLow/MediumAcetic acid, IodanePrimary Choice (Lab Scale)
Swern (DMSO/COCl₂) ExcellentHighHighMe₂S, CO, CO₂Primary Choice (Scale-up)
TEMPO / BAIB GoodMediumMediumIodobenzeneAlternative (Green)
PCC / NaOAc ModerateLowMediumChromium saltsNot Recommended
Jones Reagent PoorLowHighCr salts, H₂OAvoid (Ring Cleavage)

Experimental Protocols

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Lab Scale: 1-5 mmol)

Self-Validating Rationale: The inclusion of NaHCO₃ in Step 2 actively suppresses acid-catalyzed cyclopropane ring-opening. The biphasic Na₂S₂O₃/NaHCO₃ quench in Step 5 is a critical self-validating mechanism; it rapidly reduces unreacted hypervalent iodine species to water-soluble iodanes, preventing the formation of intractable emulsions ("gumming") in the separatory funnel.

Step-by-Step Methodology:

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol (1.0 equiv, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Buffering: Add solid NaHCO₃ (3.0 equiv, 3.0 mmol) directly to the stirring solution.

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv, 1.2 mmol) in one portion.

    • Expert Tip: If TLC indicates sluggish conversion due to the neopentyl steric bulk, add exactly 1.0 equivalent of distilled water (relative to DMP) to trigger the Meyer-Schreiber acceleration.

  • Monitoring: Stir vigorously at room temperature (20-25 °C). Monitor the reaction progress by TLC (Hexanes/EtOAc 3:1). Complete consumption of the starting material typically occurs within 1-2 hours.

  • Quench: Pour the reaction mixture into an Erlenmeyer flask containing an equal volume of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ (1:1 v/v). Stir vigorously for 15-30 minutes until the organic layer is completely clear.

  • Workup: Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde is generally >95% pure by NMR. If necessary, purify via flash column chromatography (silica gel, Hexanes/EtOAc).

Workflow Step1 Dissolve Substrate in anhydrous DCM Step2 Add NaHCO3 (Acid Buffer) Step1->Step2 Step3 Add DMP (1.1 - 1.5 eq) Step2->Step3 Step4 Stir at RT (Monitor by TLC) Step3->Step4 Step5 Quench with Na2S2O3 / NaHCO3 Step4->Step5 Step6 Aqueous Workup & Extraction Step5->Step6 Step7 Pure Aldehyde Step6->Step7

Figure 2: Step-by-step experimental workflow for the DMP oxidation of the cyclopropylmethanol substrate.

Protocol B: Swern Oxidation (Scale-Up: >10 mmol)

Self-Validating Rationale: Maintaining the internal temperature strictly below -60 °C during Steps 1-3 prevents the Pummerer rearrangement of the activated DMSO intermediate, which would otherwise lead to the formation of undesired thioacetal byproducts and lower the yield of the target aldehyde.

Step-by-Step Methodology:

  • Reagent Activation: In an oven-dried, multi-neck flask under nitrogen, dissolve oxalyl chloride (1.5 equiv) in anhydrous DCM (to yield a 0.2 M solution). Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Dropwise add anhydrous DMSO (3.0 equiv) dissolved in a small volume of DCM. Stir for 15 minutes at -78 °C to form the chloro(dimethyl)sulfonium chloride intermediate. (Note: Vigorous gas evolution of CO and CO₂ will occur).

  • Substrate Addition: Slowly add a solution of the cyclopropylmethanol substrate (1.0 equiv) in anhydrous DCM dropwise over 15-20 minutes. Stir at -78 °C for 45 minutes to ensure complete formation of the alkoxysulfonium ion.

  • Elimination: Add anhydrous triethylamine (Et₃N, 5.0 equiv) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to 0 °C over the course of 1 hour.

  • Quench & Workup: Quench the reaction by adding distilled water. Separate the organic layer and extract the aqueous layer with DCM. Wash the combined organics sequentially with 1M HCl (to remove excess Et₃N), saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones". Journal of Organic Chemistry 1983, 48 (22), 4155–4156. URL:[Link]

  • Meyer, S. D.; Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water". Journal of Organic Chemistry 1994, 59 (24), 7549–7552. URL:[Link]

  • Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study". Tetrahedron 1978, 34 (11), 1651–1660. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden yield drops or complex impurity profiles when synthesizing highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden yield drops or complex impurity profiles when synthesizing highly functionalized isoxazoles. The synthesis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol presents a classic chemoselectivity challenge: building a sterically congested cyclopropyl ring while preserving an exceptionally fragile heterocyclic N-O bond.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for the two most problematic stages of this workflow: the cyclopropanation of the active methylene and the reduction of the ester to the target methanol .

Synthesis Workflow & Impurity Mapping

Before troubleshooting, it is critical to map where the synthesis diverges from the desired pathway. The diagram below illustrates the standard two-step sequence from the acetate starting material, highlighting the specific points where the two major impurities are generated.

SynthesisWorkflow SM Ethyl 2-(5-(tert-butyl)isoxazol-3-yl)acetate (Starting Material) Cyclo Cyclopropanation (1,2-dibromoethane, Base) SM->Cyclo Ester Cyclopropyl Ester (Intermediate) Cyclo->Ester Optimal Base (NaH) Imp1 Bromoethyl Impurity (+106 Da, Incomplete Cyclization) Cyclo->Imp1 Weak Base (K2CO3) Red Ester Reduction (Hydride Donor) Ester->Red Target (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol (Target Molecule) Red->Target Chemoselective (DIBAL-H, -78°C) Imp2 Ring-Opened Impurity (N-O Cleavage Byproduct) Red->Imp2 Strong Hydride (LiAlH4, 0°C)

Fig 1. Synthesis workflow and primary impurity divergence points.

Troubleshooting FAQs: The Cyclopropanation Step

Q: During the cyclopropanation step using 1,2-dibromoethane and K₂CO₃, my LC-MS shows a major impurity with an isotopic pattern indicative of bromine (M+106 / M+108). Why is the reaction stalling? A: You are observing the mono-alkylated intermediate: ethyl 2-(2-bromoethyl)-2-(5-(tert-butyl)isoxazol-3-yl)acetate. Causality: Cyclopropanation of active methylenes via 1,2-dibromoethane requires two sequential deprotonations. While the first deprotonation is facile, the second deprotonation (required to trigger the intramolecular Sₙ2 ring closure) is sterically hindered by the newly added bromoethyl group and the bulky 5-tert-butylisoxazole ring[1]. Weak bases like K₂CO₃ exist in a reversible equilibrium that fails to generate a sufficient concentration of the secondary enolate to drive ring closure. Solution: Switch to an irreversible, stronger base such as Sodium Hydride (NaH) in anhydrous THF or DMF.

Q: I switched to NaH, but now I see a new impurity at [M - 28 Da] relative to the expected ester. What happened? A: This is the carboxylic acid, resulting from ester hydrolysis. Causality: Commercial NaH (typically a 60% dispersion in mineral oil) can absorb atmospheric moisture if improperly stored, generating NaOH in situ. NaOH rapidly hydrolyzes the ethyl ester. Solution: Wash the NaH with anhydrous hexanes under argon prior to use, and ensure your THF is freshly distilled or drawn from a solvent purification system.

Troubleshooting FAQs: The Reduction Step

Q: When reducing the cyclopropyl ester to the target methanol derivative, my isolated product is a complex mixture. The major byproduct lacks the characteristic isoxazole C4-H singlet at ~6.0 ppm in the ¹H NMR. What is this impurity? A: You have encountered reductive cleavage of the isoxazole N-O bond, yielding a β-amino enone or β-amino alcohol. Causality: The N-O bond in isoxazoles is notoriously weak, with a bond dissociation energy of approximately 60 kcal/mol[2]. It is highly susceptible to cleavage by strong, unhindered hydride donors like LiAlH₄ or single-electron transfer reagents (like SmI₂)[3]. When LiAlH₄ attacks the ester, excess hydride or electron density transfers to the heterocycle, triggering irreversible ring opening.

Q: How can I selectively reduce the ester without destroying the isoxazole ring? A: You must rely on kinetic control using a chemoselective, electrophilic reducing agent. Diisobutylaluminium hydride (DIBAL-H) at -78 °C is the gold standard here. Unlike LiAlH₄ (a nucleophilic reducing agent), DIBAL-H coordinates to the ester carbonyl oxygen first, activating it for hydride delivery at temperatures where the N-O bond cleavage barrier cannot be overcome. Alternatively, the NaBH₄/LiCl system (which generates LiBH₄ in situ) can be used at room temperature for a milder approach.

Mechanism Ester Cyclopropyl Ester (Intact Isoxazole) Hydride Hydride Attack [H-] Ester->Hydride PathA Path A: Carbonyl Attack (Kinetically Favored at -78°C) Hydride->PathA PathB Path B: N-O Bond Attack (Thermodynamically Driven) Hydride->PathB Target Target Alcohol (Intact Heterocycle) PathA->Target DIBAL-H Enone β-amino enone (Ring Cleaved) PathB->Enone LiAlH4 / Elevated Temp (~60 kcal/mol barrier)

Fig 2. Mechanistic divergence between ester reduction and isoxazole N-O bond cleavage.

Quantitative Data: Reducing Agent Screening

To illustrate the critical nature of reagent selection, below is a summary of our internal screening data for the reduction of ethyl 1-(5-(tert-butyl)isoxazol-3-yl)cyclopropanecarboxylate (1.0 mmol scale).

Reducing AgentSolventTemp (°C)Conversion to Target Alcohol (%)Ring-Opened Impurity (%)Recommendation
LiAlH₄ (1.5 eq)THF0 to 2512%82% Do Not Use (Destroys heterocycle)
NaBH₄ (3.0 eq)MeOH25<5%0%Too Weak (Ester unreactive)
NaBH₄ / LiCl (3 eq)THF/EtOH2584%<5%⚠️ Acceptable (Good for scale-up, slow)
DIBAL-H (2.5 eq)DCM-7894% <1% Highly Recommended (Cleanest profile)
Self-Validating Experimental Protocols
Protocol A: Optimized Cyclopropanation (NaH Method)

This protocol utilizes a self-validating TLC check to ensure the mono-alkylated impurity does not carry forward.

  • Preparation: Suspend NaH (60% in mineral oil, 2.5 eq) in anhydrous THF (0.2 M) under an argon atmosphere. Optional but recommended: Wash NaH with anhydrous hexanes (2x) prior to THF addition to remove mineral oil and trace moisture.

  • Addition: Cool the suspension to 0 °C. Add a solution of ethyl 2-(5-(tert-butyl)isoxazol-3-yl)acetate (1.0 eq) and 1,2-dibromoethane (1.5 eq) in THF dropwise over 15 minutes.

  • Cyclization: Remove the ice bath and heat the reaction to 60 °C for 4 hours.

  • Self-Validation Step (Crucial): Remove a 50 µL aliquot, quench into 1 mL EtOAc / 1 mL sat. NH₄Cl. Run a TLC (Hexanes:EtOAc 4:1).

    • Observation: The mono-alkylated intermediate (R_f ~0.4) must be completely consumed, leaving only the cyclopropanated product (R_f ~0.5).

    • Action: If the intermediate persists, cool to room temp, add an additional 0.5 eq of NaH, and heat for 2 more hours.

  • Workup: Quench carefully with sat. NH₄Cl at 0 °C. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Chemoselective Reduction (DIBAL-H Method)

This protocol uses strict temperature control and a Fieser-style aluminum quench to prevent emulsion formation and product loss.

  • Preparation: Dissolve the crude cyclopropyl ester from Protocol A (1.0 eq) in anhydrous DCM (0.1 M) under argon.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes.

  • Reduction: Add DIBAL-H (1.0 M in DCM, 2.5 eq) dropwise down the side of the flask over 20 minutes to prevent localized heating. Stir at -78 °C for 2 hours.

  • Self-Validation Step: Quench a micro-aliquot in MeOH and check by TLC or LC-MS. The ester mass must be fully converted to the alcohol mass.

  • Quench (Rochelle Salt Method): While still at -78 °C, carefully add EtOAc (5 eq relative to DIBAL-H) to quench excess hydride. Remove the cooling bath. Add an equal volume of saturated aqueous Rochelle salt (Potassium sodium tartrate) solution.

  • Workup: Stir vigorously at room temperature for 1–2 hours until the two phases become completely clear and distinct (breaking the aluminum emulsion). Separate the organic layer, extract the aqueous layer once with DCM, dry organics over Na₂SO₄, and concentrate to yield the pure (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol.

References
  • Advances in isoxazole chemistry and their role in drug discovery National Institutes of Health (PMC)[Link][2]

  • Cyclopropanation of 5-(1-Bromo-2-phenyl-vinyl)-3-methyl-4-nitro-isoxazoles under Phase Transfer Catalysis (PTC) Conditions MDPI[Link][1]

  • A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines ResearchGate[Link][3]

Sources

Optimization

Optimizing reaction conditions for (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol production

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals optimizing the synthesis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol , a highly valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for process chemists and drug development professionals optimizing the synthesis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol , a highly valuable building block frequently utilized in the development of kinase inhibitors (e.g., FLT3 and VEGFR-2 targeting agents)[1].

This document addresses the critical chemoselectivity challenges and thermodynamic hurdles encountered during the two-step synthesis from ethyl 2-(5-(tert-butyl)isoxazol-3-yl)acetate.

Process Overview & Mechanistic Pathway

The synthesis relies on a tandem alkylation/cyclization followed by a highly chemoselective hydride transfer.

SynthesisWorkflow SM Starting Material Ethyl 2-(5-(tert-butyl)isoxazol-3-yl)acetate Step1 Step 1: Cyclopropanation 1,2-dibromoethane, NaH, DMF SM->Step1 Int Intermediate Ethyl 1-(5-(tert-butyl)isoxazol-3-yl) cyclopropanecarboxylate Step1->Int Alkylation Step2 Step 2: Chemoselective Reduction LiBH4, THF Int->Step2 SideReaction Degradation Pathway Isoxazole N-O Cleavage Int->SideReaction LiAlH4 (Avoid) Product Target Molecule (1-(5-(tert-Butyl)isoxazol-3-yl) cyclopropyl)methanol Step2->Product Hydride Transfer

Fig 1. Two-step synthesis workflow highlighting chemoselective reduction to prevent N-O cleavage.

Troubleshooting FAQs: Step 1 - Cyclopropanation

Q: My cyclopropanation reaction using 1,2-dibromoethane and KOH/TBAB gives low yields and a highly polar byproduct. What is going wrong? A: The highly polar byproduct is the saponified carboxylic acid. While aqueous KOH with tetrabutylammonium bromide (TBAB) is an excellent phase-transfer catalyst system for cyclopropanating nitriles[2], it causes rapid, irreversible hydrolysis of esters under basic aqueous conditions. Solution: Switch to strictly anhydrous conditions. Utilizing Sodium Hydride (NaH) in anhydrous DMF prevents ester hydrolysis. NaH acts as a non-nucleophilic strong base, driving the enolate formation via irreversible H2​ gas evolution without attacking the ester carbonyl.

Q: I am observing a mixture of starting material and mono-alkylated intermediate, but very little cyclopropanated product. How do I drive the ring closure? A: The first intermolecular alkylation is kinetically favored. However, the second deprotonation (to form the cyclopropane ring) requires overcoming significant steric hindrance and ring strain (3-exo-tet cyclization). Solution: Ensure you are using at least 2.5 equivalents of NaH. The α -proton of the mono-alkylated intermediate is less acidic than the starting material. After the initial addition at 0 °C, you must allow the reaction to warm to room temperature (or slightly heat to 40 °C) to provide the necessary activation energy for the intramolecular ring closure.

Troubleshooting FAQs: Step 2 - Chemoselective Ester Reduction

Q: I used Lithium Aluminum Hydride ( LiAlH4​ ) to reduce the cyclopropanecarboxylate to the target methanol. My isolated yield is <15% and TLC shows multiple degradation spots. Why? A: You are observing the reductive cleavage of the isoxazole ring. The N-O bond in isoxazoles is highly labile and susceptible to cleavage by aggressive hydride donors like LiAlH4​ , leading to ring-opened β -amino enones.

Q: What is the optimal reducing agent to preserve the isoxazole ring while fully reducing the ester? A: Lithium Borohydride ( LiBH4​ ) is the optimal choice[3]. The mechanism relies on Lewis acid coordination: the lithium cation ( Li+ ) coordinates to the ester carbonyl oxygen, increasing its electrophilicity. This allows the milder borohydride anion ( BH4−​ ) to selectively reduce the ester to the alcohol. Because LiBH4​ lacks the extreme reduction potential of LiAlH4​ , the isoxazole N-O bond remains completely intact.

Quantitative Data: Reducing Agent Optimization

Table 1. Impact of reducing agent selection on chemoselectivity and isolated yield of the target cyclopropylmethanol.

Reducing AgentReaction ConditionsEster Conversion (%)Isoxazole Cleavage (%)Isolated Yield (%)
LiAlH4​ THF, 0 °C to RT>99%>80%<15%
DIBAL-H (2.5 eq)DCM, -78 °C85%<5%72%
NaBH4​ MeOH, RT<10%0%N/A (Stalls)
LiBH4​ THF, 0 °C to RT>95%<2%88%

Validated Experimental Protocols

Protocol A: Synthesis of Ethyl 1-(5-(tert-butyl)isoxazol-3-yl)cyclopropanecarboxylate

This protocol utilizes anhydrous conditions to prevent saponification.

  • Preparation: Charge a flame-dried, argon-purged flask with anhydrous DMF (10 volumes) and cool to 0 °C.

  • Base Addition: Suspend NaH (60% dispersion in mineral oil, 2.5 eq) in the DMF.

  • Substrate Addition: Dissolve ethyl 2-(5-(tert-butyl)isoxazol-3-yl)acetate (1.0 eq) in a minimal amount of DMF and add dropwise.

    • Self-Validating Step: Active deprotonation is confirmed by continuous H2​ gas evolution. Do not proceed until bubbling ceases (approx. 30 mins).

  • Alkylation: Add 1,2-dibromoethane (1.5 eq) dropwise at 0 °C.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective Synthesis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

This protocol utilizes Lewis-acid assisted hydride transfer to protect the N-O bond.

  • Preparation: Dissolve the crude ethyl 1-(5-(tert-butyl)isoxazol-3-yl)cyclopropanecarboxylate (1.0 eq) in anhydrous THF (0.2 M) under argon and cool to 0 °C.

  • Reduction: Add LiBH4​ (2.0 M solution in THF, 1.5 eq) dropwise via syringe.

  • Propagation: Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours. Monitor by TLC (Hexanes:EtOAc 7:3) until the ester spot is fully consumed.

  • Quenching: Cool the flask back to 0 °C. Add saturated aqueous NH4​Cl dropwise.

    • Self-Validating Step: The reaction will effervesce vigorously as excess LiBH4​ is destroyed. The cessation of bubbling indicates the reaction is safe to expose to air.

  • Isolation: Extract the aqueous layer with Dichloromethane (3x). Wash organics with brine, dry over MgSO4​ , and concentrate. Purify via flash column chromatography to yield the pure alcohol as a white solid.

References

  • Discovery of Oral VEGFR-2 Inhibitors with Prolonged Ocular Retention That Are Efficacious in Models of Wet Age-Related Macular Degeneration. Journal of Medicinal Chemistry.

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry.

  • Synthesis and Stereostructure-Activity Relationship of Novel Pyrethroids Possessing Two Asymmetric Centers on a Cyclopropane Ring. MDPI.

Sources

Troubleshooting

Technical Support Center: Crystallization of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

Welcome to the dedicated technical support guide for the crystallization of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the crystallization of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of obtaining high-quality crystalline material for this compound. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established crystallographic principles and extensive experience with small molecule crystallization.

Understanding the Molecule: A Chemist's Perspective

(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol is a molecule possessing a unique combination of structural features that influence its crystallization behavior. The presence of a hydroxyl (-OH) group allows for hydrogen bonding, a critical intermolecular interaction for forming a stable crystal lattice.[1][2][3] The isoxazole ring, with its nitrogen and oxygen heteroatoms, can also participate in non-covalent interactions.[2] Conversely, the bulky, non-polar tert-butyl group can sterically hinder crystal packing and favors solubility in less polar solvents. The cyclopropyl ring introduces rigidity to the molecule. A successful crystallization strategy will balance these competing characteristics by carefully selecting the appropriate solvent or solvent system.

Troubleshooting Guide: Common Crystallization Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol and provides actionable solutions.

Q1: My compound will not crystallize and remains as an oil. What should I do?

"Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid.[4] This often occurs when the compound's melting point is lower than the boiling point of the solvent or when the solution is supersaturated.[4]

Immediate Actions:

  • Add more solvent: The oil may be a result of a supersaturated solution. Try adding a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.[4]

  • Lower the temperature: If using a high-boiling point solvent, try cooling the solution to a lower temperature to encourage solidification.

  • Attempt to induce nucleation: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. This can create microscopic imperfections on the glass surface that act as nucleation sites.[4]

  • Introduce a seed crystal: If you have a small amount of solid material from a previous attempt, adding a tiny crystal can initiate the crystallization process.[5][6]

Long-Term Strategies:

  • Change the solvent: Select a solvent with a lower boiling point.[7] The principle of "like dissolves like" is a good starting point; given the molecule's characteristics, a solvent of intermediate polarity may be optimal.[3][8]

  • Use a solvent-antisolvent system: Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a miscible "antisolvent" (in which it is poorly soluble) until turbidity is observed.[9][10][11] This reduces the solubility of the compound and promotes crystallization.

Q2: No crystals are forming, even after cooling the solution for an extended period. What's wrong?

This is often due to either using too much solvent or the solution being in a metastable supersaturated state.[4][6]

Troubleshooting Steps:

  • Reduce the solvent volume: The most common reason for crystallization failure is excessive solvent.[4] Slowly evaporate some of the solvent to increase the concentration of your compound. This can be done by leaving the container partially open in a fume hood or by gentle heating under a stream of nitrogen.

  • Induce nucleation: As mentioned previously, scratching the flask or adding a seed crystal can overcome the energy barrier for nucleation.[4][6]

  • Consider an antisolvent: If you are using a single solvent system, the slow addition of an antisolvent can be very effective at inducing crystallization.[9][10]

Q3: The crystals that formed are very small or needle-like. How can I grow larger, higher-quality crystals?

The formation of small or needle-like crystals is often a sign of rapid nucleation and crystal growth. To obtain larger crystals suitable for analysis like X-ray crystallography, the rate of crystallization needs to be slowed down.

Methods for Slower Crystal Growth:

  • Slow cooling: After dissolving your compound in a hot solvent, allow it to cool to room temperature as slowly as possible. Insulating the flask (e.g., with glass wool or by placing it in a Dewar flask) can help.[1]

  • Vapor diffusion: This is an excellent technique for growing high-quality single crystals from a small amount of material.[1][3] Dissolve your compound in a small vial with a suitable solvent. Place this vial inside a larger, sealed container that has a small amount of a more volatile antisolvent. The antisolvent will slowly diffuse into the solvent, gradually reducing the solubility of your compound and promoting slow crystal growth.[1][3]

  • Solvent layering: Carefully layer a less dense solvent in which your compound is soluble over a more dense antisolvent. The slow diffusion at the interface can lead to the formation of high-quality crystals.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for solvent selection for (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol?

A: Given the molecule's structure, solvents of intermediate polarity are a good starting point. Consider solvents like ethyl acetate, acetone, or isopropanol.[3][8] The presence of the hydroxyl group suggests some solubility in alcohols, while the tert-butyl and isoxazole moieties suggest solubility in less polar solvents. A systematic screening approach is highly recommended.

Q: How do I perform a systematic solvent screening?

A: A small-scale parallel screening is efficient. In several small vials, dissolve a few milligrams of your compound in a minimal amount of different hot solvents. Observe which solvents dissolve the compound when hot and lead to the formation of a precipitate upon cooling. Promising solvents can then be used for larger-scale crystallization attempts.

Q: What is polymorphism and why is it important?

A: Polymorphism is the ability of a compound to crystallize in more than one crystal structure.[13][14][15][16] Different polymorphs can have different physical properties, including solubility, melting point, and stability.[5][14][16] In pharmaceutical development, it is crucial to identify and control the polymorphic form to ensure consistent product quality and bioavailability.[5][14][16]

Q: Can impurities affect my crystallization?

A: Yes, impurities can inhibit crystallization, lead to the formation of oils, or be incorporated into the crystal lattice, reducing the purity of your final product.[1] It is recommended to use material that is at least 80-90% pure for crystallization attempts for single-crystal X-ray diffraction.[1]

Experimental Protocols

Protocol 1: Cooling Crystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

  • Dissolution: In a suitable flask, add the compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add the solvent dropwise until a clear solution is obtained.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Crystal Formation: Crystals should form as the solution cools and becomes supersaturated.

  • Isolation: Once crystallization is complete, collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Antisolvent Crystallization
  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent at room temperature.

  • Antisolvent Addition: Slowly add a miscible "antisolvent" dropwise with stirring. Continue adding the antisolvent until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Re-dissolution (Optional): If the solution becomes too cloudy, add a few drops of the "good" solvent until it becomes clear again.

  • Crystallization: Seal the container and allow it to stand undisturbed. Crystals should form over time.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol.

Data Presentation

Table 1: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)PolarityComments
Heptane98Non-polarGood as an antisolvent.
Toluene111Non-polarAromatic solvent, can sometimes aid in crystal packing.[3]
Dichloromethane40Polar aproticHighly volatile, use with caution for slow evaporation.[1]
Ethyl Acetate77IntermediateOften a good choice for organic compounds.[3]
Acetone56Polar aproticGood solvent, but low boiling point.[8]
Isopropanol82Polar proticCan form hydrogen bonds.
Ethanol78Polar proticSimilar to isopropanol.
Acetonitrile82Polar aproticCan be a good crystallization solvent.
Water100Polar proticUnlikely to be a good single solvent but may work as an antisolvent.

Table 2: Potential Solvent-Antisolvent Pairs

Good SolventAntisolvent
DichloromethaneHeptane
Ethyl AcetateHeptane
AcetoneWater
IsopropanolWater
TetrahydrofuranCyclohexane[1]
MethanolHexane[1]

Visualizations

Crystallization_Troubleshooting cluster_success Success cluster_issues Issues cluster_solutions Solutions start Crystallization Attempt outcome Observe Outcome start->outcome success High-Quality Crystals Formed outcome->success Good no_crystals No Crystals Form outcome->no_crystals Problem oiling_out Compound Oils Out outcome->oiling_out Problem small_crystals Small/Needle-like Crystals outcome->small_crystals Problem solution1 Reduce Solvent Volume Induce Nucleation Deep Cooling no_crystals->solution1 solution2 Add More Solvent Change Solvent Use Antisolvent oiling_out->solution2 solution3 Slow Cooling Vapor Diffusion Solvent Layering small_crystals->solution3

Caption: A flowchart for troubleshooting common crystallization problems.

Antisolvent_Crystallization_Workflow start Dissolve Compound in Minimal 'Good' Solvent add_antisolvent Slowly Add 'Antisolvent' with Stirring start->add_antisolvent observe_turbidity Observe for Turbidity add_antisolvent->observe_turbidity clear_solution Add a Few Drops of 'Good' Solvent (Optional) observe_turbidity->clear_solution Too Cloudy stand_undisturbed Seal and Let Stand observe_turbidity->stand_undisturbed Turbidity Observed clear_solution->stand_undisturbed crystal_formation Crystal Formation stand_undisturbed->crystal_formation end Isolate, Wash, and Dry Crystals crystal_formation->end

Caption: A workflow diagram for the antisolvent crystallization method.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • Talebi, M., & Fesharaki, M. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][17]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1625–1632. [Link]

  • Kumar, A., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3246–3256. [Link]

  • LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 171473, 3-Isoxazolamine, 5-(1,1-dimethylethyl)-. [Link]

  • Galiano, F., et al. (2023). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Membranes, 13(2), 154. [Link]

  • Wikipedia. Crystal polymorphism. [Link]

  • Bakulev, V. A., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(22), 14761–14770. [Link]

  • Kiani, M., & Halladj, R. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • Bauer, J. F. (2009). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Journal of Validation Technology. [Link]

  • Atack, J. R., et al. (2009). In Vitro and in Vivo Properties of 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d]-[1][2][3]triazine (MRK-016), a GABAA Receptor α5 Subtype-Selective Inverse Agonist. Journal of Pharmacology and Experimental Therapeutics, 331(2), 470-484. [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • Kumar, A., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. NSF PAR. [Link]

  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development! [Link]

  • Chen, P.-C., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Pharmaceuticals, 16(8), 1179. [Link]

  • Google Patents. (2023).
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Gacche, R. N., & Dhole, J. A. (2019). Synthesis, in-vitro antioxidant activity and in-silico prediction of drug-likeness properties of a novel compound: 4-(3,5-Di-tert-butyl- 4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one. Journal of Applied Pharmaceutical Science, 9(9), 073-080. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances, 11(52), 32961-32988. [Link]

  • Ebner. Cooling Crystallization & Crystallizers. [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]

  • Industrial Crystallization. (2008). Polymorphism (Chapter 14). [Link]

  • OEhm, F., et al. (2022). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Processes, 10(6), 1058. [Link]

  • Warkentin, M., & Thorne, R. E. (2018). Practical macromolecular cryocrystallography. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 74(Pt 1), 1–16. [Link]

  • Thakuria, R., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 11. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Quora. (2017). What should I do if crystallisation does not occur? [Link]

  • Reddit. (2025). Need help with antisolvent crystallization of small molecule. [Link]

Sources

Optimization

Minimizing side reactions during (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the late-stage functionalization of complex heterocyclic building blocks. The molecule (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol presents a notorious "dual-threat" chemoselectivity challenge. It combines a highly sensitive cyclopropylcarbinyl system with a labile isoxazole ring.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you minimize side reactions and maximize your yields.

Section 1: Molecular Vulnerability Profile

To successfully functionalize this molecule, we must first understand the causality behind its degradation. The scaffold contains two primary structural liabilities that dictate your choice of reagents:

  • The Cyclopropylcarbinyl System: This motif is highly sensitive to acidic conditions. If a carbocation is generated at the carbinyl carbon (the carbon bearing the -OH group), the molecule will undergo a rapid, strain-relieving ring expansion to a cyclobutyl derivative or a ring-opening to a homoallylic system ()[1]. Furthermore, this system acts as a classic "radical clock"; generating a radical here will result in ultrafast ring cleavage ()[2].

  • The Isoxazole Ring: The N-O bond of the 3,5-disubstituted isoxazole is exceptionally weak. Under catalytic hydrogenation or in the presence of single-electron transfer reductants, this bond cleaves to form a masked 1,3-dicarbonyl (a β -amino enone) ()[3].

G cluster_0 Pathway A: Cyclopropyl Ring Opening cluster_1 Pathway B: Isoxazole Cleavage SM (1-(5-(tert-Butyl)isoxazol-3-yl) cyclopropyl)methanol Acid Strong Acids / Lewis Acids (Carbocation Generation) SM->Acid Reductant Catalytic Hydrogenation (e.g., H2, Pd/C) SM->Reductant Rearranged Homoallylic / Cyclobutyl Rearrangement Products Acid->Rearranged Ring Expansion Cleaved beta-Amino Enone Derivatives Reductant->Cleaved N-O Bond Cleavage

Caption: Logical mapping of primary degradation pathways during functionalization.

Section 2: Troubleshooting FAQs

Q: When attempting to convert the primary alcohol to a chloride using neat Thionyl Chloride ( SOCl2​ ), I observe multiple new spots on TLC. Mass spec indicates isomers of my product. What is happening? A: You are observing a classic cyclopropylcarbinyl rearrangement. SOCl2​ generates HCl as a byproduct, leading to partial protonation of the alcohol and significant carbocation character at the carbinyl position. This triggers a rapid ring expansion[1]. Solution: You must shift to strictly SN​2 , base-buffered conditions. Convert the alcohol to a mesylate using Methanesulfonyl chloride ( MsCl ) with a slight excess of Triethylamine ( Et3​N ) at 0 °C to prevent carbocation formation.

Q: I need to oxidize the alcohol to an aldehyde, but Jones reagent destroys the starting material entirely. What oxidant should I use? A: Jones reagent (chromic acid/sulfuric acid) is highly acidic. The low pH immediately triggers the cyclopropyl ring opening before oxidation can complete[1]. Solution: Utilize mild, non-acidic oxidants. Dess-Martin Periodinane (DMP) buffered with NaHCO3​ , or a standard Swern oxidation, will smoothly yield the aldehyde without touching the cyclopropane ring.

Q: After successfully forming the aldehyde, my reductive amination using H2​ and Pd/C yields a complex mixture containing β -amino enones. How do I prevent this? A: The isoxazole N-O bond is highly labile under catalytic hydrogenation. The Pd/C is catalyzing a reductive cleavage of the heterocycle ()[4]. Solution: Abandon H2​/Pd/C . Use Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) in 1,2-dichloroethane (DCE). It is a mild hydride donor that facilitates reductive amination without reducing the isoxazole ring.

Q: Can I use photoredox catalysis for a deoxygenative coupling on this substrate? A: Proceed with extreme caution. The cyclopropylmethanol motif is a known "radical clock"[2]. If a carbinyl radical is generated during the single-electron transfer process, it will undergo ultrafast ring opening ( k≈108 s−1 ). Avoid radical-generating conditions entirely.

Section 3: Quantitative Data & Reagent Selection

To ensure a self-validating experimental design, use the following matrix to select your reagents. Choosing from the "High-Risk" column guarantees side reactions based on the mechanistic principles outlined above.

Transformation GoalHigh-Risk Reagents (Avoid)Recommended Reagents (Safe)Mechanistic Rationale
Oxidation (to Aldehyde) Jones Reagent, KMnO4​ (acidic)Dess-Martin Periodinane (DMP), SwernAvoids carbocation formation at the carbinyl position.
Leaving Group Formation SOCl2​ (neat), PBr3​ , ZnCl2​/HCl MsCl/Et3​N (0 °C), Appel ( CBr4​/PPh3​ /base)Ensures strict SN​2 trajectory; buffers acidic byproducts.
Reductive Amination H2​ with Pd/C or Raney Ni NaBH(OAc)3​ or NaBH3​CN Prevents reductive N-O bond cleavage of the isoxazole.
Etherification Strong bases ( NaH , n−BuLi ) Ag2​O / Alkyl halide, Mild PTCPrevents base-mediated C4-deprotonation/degradation.

Section 4: Validated Experimental Protocols

The following workflows have been designed as self-validating systems. Built-in quality control (QC) steps ensure that if a deviation occurs, it is caught before downstream steps are ruined.

Workflow Start Starting Material (Alcohol) Oxidation Mild Oxidation (DMP, CH2Cl2, 0°C) Start->Oxidation Aldehyde Intermediate (Aldehyde) Oxidation->Aldehyde RedAmination Reductive Amination (NaBH(OAc)3, DCE) Aldehyde->RedAmination QC1 TLC / LC-MS Check for Over-oxidation Aldehyde->QC1 Product Target Amine (Intact Rings) RedAmination->Product QC2 NMR Verify N-O Bond Product->QC2

Caption: Optimized workflow for safe oxidation and reductive amination.

Protocol A: Mild Oxidation to Aldehyde (Dess-Martin Periodinane)

Rationale: DMP operates under mild, near-neutral conditions, avoiding the carbocation-induced ring expansion.

  • Preparation: Dissolve the starting alcohol (1.0 eq) in anhydrous CH2​Cl2​ (0.1 M) under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise. Expert Tip: Add 1.2 eq of solid NaHCO3​ simultaneously to buffer any trace acetic acid released by the DMP.

  • Reaction: Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • QC Check 1: Monitor by TLC (Hexanes/EtOAc). The aldehyde should appear as a distinctly less polar spot.

  • Workup: Quench with an equal volume of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ (1:1 v/v). Stir vigorously for 15 minutes until the organic layer is completely clear (reduces unreacted iodine species).

  • Isolation: Extract with CH2​Cl2​ , wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Safe Mesylation for Nucleophilic Substitution

Rationale: Converting the alcohol to a mesylate avoids the harsh Lewis acidity of halogenating agents, preserving the cyclopropane ring via a strict SN​2 pathway.

  • Preparation: Dissolve the alcohol (1.0 eq) in anhydrous CH2​Cl2​ (0.2 M) under argon.

  • Base Addition: Add Triethylamine (2.0 eq) and a catalytic amount of DMAP (0.1 eq). Cool the flask to exactly 0 °C.

  • Activation: Dropwise add Methanesulfonyl chloride ( MsCl , 1.2 eq) over 5 minutes.

  • Reaction: Stir at 0 °C for 1 hour. Critical: Do not let the reaction warm to room temperature, as the resulting mesylate can slowly degrade or undergo solvolysis.

  • Workup: Quench with ice-cold water. Extract with cold CH2​Cl2​ .

  • Washing: Wash the organic layer briefly with cold 0.5 M HCl (to remove excess amine), then immediately with saturated NaHCO3​ , and finally brine.

  • Isolation: Dry over Na2​SO4​ and concentrate at a low temperature (<30 °C water bath). Use the mesylate immediately in the next step.

References

  • The Journal of Organic Chemistry. Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. ACS Publications, 2019. Available at: [Link]

  • Library and Archives Canada. Heats of carbocation isomerizations. Canadian Theses Collection. Available at:[Link]

  • CCS Chemistry. Catalyst-Dependent Direct and Deoxygenative Coupling of Alcohols by Convergent Paired Electrolysis. Chinese Chemical Society, 2022. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for the Quantitative Analysis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

In the landscape of pharmaceutical development, the quantitative analysis of active pharmaceutical ingredients (APIs) is a cornerstone of quality control. The precision and reliability of these measurements are paramount...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the quantitative analysis of active pharmaceutical ingredients (APIs) is a cornerstone of quality control. The precision and reliability of these measurements are paramount to ensuring the safety and efficacy of therapeutic products. High-Performance Liquid Chromatography (HPLC) stands as a principal technique for these analyses. This guide provides an in-depth comparison and validation of an HPLC method for the quantitative determination of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol, a novel isoxazole derivative. The methodologies and principles discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the recently implemented Q2(R2) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][2][3][4][5][6][7][8][9][10]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[5][11] This guide will not only detail a robust HPLC method but also explore alternative approaches, offering a comparative analysis to aid researchers, scientists, and drug development professionals in their methodological choices.

The Analytical Challenge: (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

The target analyte, (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol, possesses a unique chemical architecture, combining a sterically hindered tert-butyl group, an isoxazole ring, and a cyclopropylmethanol moiety. Isoxazole derivatives are known for their diverse pharmacological activities.[12][13][14] The cyclopropylmethanol group can exhibit distinct reactivity.[15] These structural features necessitate a well-developed and validated HPLC method to ensure accurate and precise quantification, free from interference from potential impurities or degradation products.

Proposed HPLC Method and Rationale

A reverse-phase HPLC (RP-HPLC) method is proposed as the primary analytical technique due to its versatility and wide applicability in the pharmaceutical industry for the analysis of moderately polar to non-polar compounds.

Table 1: Proposed HPLC Method Parameters

ParameterConditionJustification
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the non-polar tert-butyl group and the overall molecule. The specified dimensions and particle size offer a good balance between resolution, efficiency, and backpressure.
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidAcetonitrile is a common organic modifier in RP-HPLC, providing good peak shape and elution strength. The addition of formic acid helps to control the pH of the mobile phase, ensuring the consistent ionization state of the analyte and improving peak symmetry. A pH well below the pKa of any acidic or basic functional groups is generally preferred to ensure 100% ionization or non-ionization.[16]
Flow Rate 1.0 mL/minA standard flow rate that provides a reasonable analysis time without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength 230 nmThis wavelength is chosen based on the UV absorbance maximum of the isoxazole chromophore, providing optimal sensitivity for detection.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Comparative Analysis of Alternative HPLC Methods

While the proposed RP-HPLC method is robust, alternative approaches could be considered, each with its own set of advantages and disadvantages.

Table 2: Comparison of Alternative HPLC Methods

MethodAdvantagesDisadvantages
Phenyl-Hexyl Column Offers alternative selectivity through π-π interactions with the isoxazole ring. May provide better resolution from certain aromatic impurities.May exhibit lower hydrophobic retention compared to a C18 column, potentially leading to shorter retention times and co-elution with polar impurities.
Methanol as Organic Modifier Can alter selectivity compared to acetonitrile. Often a more cost-effective solvent.Generally produces higher backpressure and may have lower elution strength for some compounds.
Use of a Buffer (e.g., Phosphate) Provides more precise pH control, which can be critical for ionizable compounds.Buffers can be corrosive to the HPLC system and may precipitate if the mobile phase composition changes abruptly. They are also not compatible with mass spectrometry (MS) detection.
Hydrophilic Interaction Liquid Chromatography (HILIC) An alternative for very polar compounds that are not well-retained by reverse-phase columns.The analyte is likely too non-polar for effective HILIC retention. Method development can be more complex.
Ultra-High-Performance Liquid Chromatography (UHPLC) Utilizes columns with smaller particle sizes (<2 µm) to achieve faster analysis times and higher resolution.Requires specialized UHPLC instrumentation capable of handling higher backpressures.

Validation of the Proposed HPLC Method: A Step-by-Step Guide

The validation of the proposed HPLC method will be conducted in accordance with ICH Q2(R1) guidelines, which outline the necessary validation characteristics for various analytical procedures.[4][5][11] For a quantitative impurity test, the key validation parameters are specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation Dev Develop HPLC Method Opt Optimize Parameters Dev->Opt Spec Specificity Opt->Spec Begin Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Report Rob->Report Final Report

Caption: Workflow for HPLC method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][17]

Experimental Protocol:

  • Prepare a solution of the analyte.

  • Prepare solutions of known related substances and potential degradation products.

  • Prepare a placebo solution (if applicable for a drug product).

  • Spike the analyte solution with the related substances and degradation products.

  • Inject all solutions and compare the chromatograms.

Acceptance Criteria: The analyte peak should be well-resolved from all other peaks, with a resolution of not less than 2.0. The peak purity should be confirmed using a photodiode array (PDA) detector.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[11] The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol:

  • Prepare a stock solution of the analyte.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Table 3: Linearity and Range Data

Concentration LevelConcentration (µg/mL)Peak Area (Mean)
50%50Data
75%75Data
100%100Data
125%125Data
150%150Data
Regression Analysis Correlation Coefficient (r²) ≥ 0.999
y-intercept Data

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[11]

Experimental Protocol:

  • Prepare solutions at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • For each level, prepare three replicate samples by spiking a known amount of analyte into a placebo matrix (if applicable) or by analyzing a sample with a known concentration.

  • Calculate the percentage recovery for each sample.

Table 4: Accuracy Data

Concentration LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80DataData
100%100DataData
120%120DataData
Mean Recovery 98.0% - 102.0%
RSD ≤ 2.0%

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with a relative standard deviation (RSD) of ≤ 2.0%.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[16] It is typically addressed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 5: Precision Data

Precision LevelParameterAcceptance Criteria
Repeatability RSD of six replicate injections≤ 1.0%
Intermediate Precision RSD of twelve replicate injections (six from each set)≤ 2.0%
Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

Experimental Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 10:1.

  • Based on the Standard Deviation of the Response and the Slope: Prepare a series of low-concentration solutions and inject them. Calculate the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve. LOQ = (10 * σ) / S Where σ = the standard deviation of the response and S = the slope of the calibration curve.

Acceptance Criteria: The precision (RSD) at the LOQ should be ≤ 10%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a sample under each modified condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).

Table 6: Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase Composition ± 2% Organic
pH of Mobile Phase ± 0.2 units

Acceptance Criteria: The system suitability parameters should remain within the established limits, and the assay results should not be significantly affected.

Logical Relationship Between Validation Parameters

Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Range LOQ LOQ Precision->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

Caption: Interdependence of validation parameters.

Conclusion

The validation of an HPLC method for the quantitative analysis of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol is a critical step in ensuring the quality and consistency of this pharmaceutical compound. The proposed reverse-phase HPLC method provides a robust and reliable approach for this analysis. By following the validation protocols outlined in this guide, which are based on the internationally recognized ICH guidelines, researchers and drug development professionals can establish a high degree of confidence in their analytical results. The comparative analysis of alternative methods also provides a framework for selecting the most appropriate analytical strategy based on specific laboratory needs and sample characteristics. Ultimately, a well-validated HPLC method is an indispensable tool in the journey of a drug from development to market.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - EMA. [Link]

  • Quality Guidelines - ICH. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation - EMA. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. [Link]

  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. [Link]

  • Ich guidelines for validation final | PPTX - Slideshare. [Link]

  • Separation of Isoxazole on Newcrom R1 HPLC column - SIELC Technologies. [Link]

  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. [Link]

  • Validation of Analytical Procedure Q2(R2) - ICH. [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Request PDF - ResearchGate. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives - Der Pharma Chemica. [Link]

  • A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. [Link]

  • A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. [Link]

  • Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties - ACG Publications. [Link]

  • HPLC Analysis of cyclo-oligoamides 6 and 66 - ResearchGate. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. [Link]

  • Cyclopropanemethanol | C4H8O | CID 75644 - PubChem - NIH. [Link]

Sources

Comparative

A Comparative Guide to (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol and Standard Cyclopropylmethanols in Bioassays

In the landscape of modern drug discovery, the selection of molecular building blocks is a critical determinant of a candidate's ultimate success. The strategic incorporation of specific chemical motifs can profoundly in...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the selection of molecular building blocks is a critical determinant of a candidate's ultimate success. The strategic incorporation of specific chemical motifs can profoundly influence a compound's potency, selectivity, and pharmacokinetic profile. This guide provides a comparative analysis of a specialized cyclopropylmethanol derivative, (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol, against standard cyclopropylmethanols, offering insights into their differential performance in relevant biological assays. Our focus will be on elucidating the structural and functional rationale that underpins the design of such elaborated scaffolds.

The Strategic Value of the Cyclopropyl Moiety

The cyclopropyl group has become an increasingly popular structural element in medicinal chemistry.[1] Its inclusion in a molecule can confer several advantageous properties:

  • Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring often renders it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]

  • Enhanced Potency: The rigid, three-membered ring can lock a molecule into a specific, bioactive conformation, leading to more favorable binding to its biological target.[1][3]

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune a molecule's lipophilicity and aqueous solubility, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

However, it is also important to note that in some contexts, particularly when attached to an amine, the cyclopropyl group can be susceptible to bioactivation, leading to the formation of reactive metabolites.[2]

Introducing the 5-(tert-Butyl)isoxazole Motif: A Privileged Scaffold

The isoxazole ring is another versatile heterocyclic system frequently employed in the design of bioactive molecules, known to participate in a wide array of biological activities.[4][5] The specific substitution pattern of a 5-(tert-butyl)isoxazole is not arbitrary; it is a well-established "privileged" scaffold, particularly in the realm of kinase inhibition.

The 5-(tert-butyl)isoxazol-3-yl group is a key component of several potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitors, such as the clinical candidate quizartinib (AC220).[6] In this context, the tert-butyl group often serves to occupy a hydrophobic pocket in the target protein's binding site, while the isoxazole ring can participate in crucial hydrogen bonding interactions.

A Head-to-Head Comparison in a Kinase Inhibition Bioassay

To illustrate the distinct advantages of incorporating the 5-(tert-butyl)isoxazol-3-yl moiety, we will consider a hypothetical yet representative scenario: a biochemical kinase inhibition assay.

The Compounds:

  • Compound A: (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

  • Compound B (Standard): (1-phenylcyclopropyl)methanol (a representative "standard" cyclopropylmethanol with a simple aromatic substitution)

The Bioassay:

A common method to assess kinase inhibition is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the target kinase.

Hypothesized Experimental Workflow:

workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution Series (Compound A and B) incubation Incubation of Kinase, Compound, and ATP compound_prep->incubation reagent_prep Preparation of Kinase, Substrate, ATP, and Detection Reagents reagent_prep->incubation substrate_add Addition of Substrate incubation->substrate_add kinase_rxn Kinase Reaction (Phosphorylation) substrate_add->kinase_rxn detection_add Addition of TR-FRET Detection Reagents kinase_rxn->detection_add readout TR-FRET Signal Reading detection_add->readout data_proc Data Processing and Normalization readout->data_proc ic50_calc IC50 Curve Fitting and Calculation data_proc->ic50_calc results Comparative Analysis of Potency and SAR ic50_calc->results

Caption: A typical workflow for a TR-FRET-based kinase inhibition assay.

Expected Outcomes and Rationale:

CompoundPredicted IC50Rationale
A: (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol Low (e.g., < 100 nM)The 5-(tert-butyl)isoxazole moiety is a known pharmacophore for kinase inhibition. The tert-butyl group is expected to bind to a hydrophobic pocket, while the isoxazole nitrogen can act as a hydrogen bond acceptor. The cyclopropylmethanol linker provides a rigid and metabolically stable scaffold to present the key binding motifs in an optimal orientation.
B: (1-phenylcyclopropyl)methanol High (e.g., > 10 µM) or InactiveWhile containing the cyclopropylmethanol core, the simple phenyl group lacks the specific structural features required for high-affinity binding to many kinase active sites. It lacks the directed hydrogen bonding capabilities and the specific hydrophobic interactions of the tert-butylisoxazole group.

Signaling Pathway Context:

In the case of a target like FLT3, its constitutive activation is a driver of cell proliferation and survival in certain leukemias. Inhibition of FLT3 blocks downstream signaling pathways, such as the RAS/MEK/ERK and PI3K/Akt pathways, leading to apoptosis of cancer cells.

signaling_pathway FLT3 FLT3 Receptor Tyrosine Kinase RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Compound_A (1-(5-(tert-Butyl)isoxazol-3-yl) cyclopropyl)methanol Compound_A->FLT3 Inhibition MEK MEK RAS->MEK Akt Akt PI3K->Akt ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival Akt->Proliferation ERK->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression of

Caption: Simplified FLT3 signaling pathway and the inhibitory action of Compound A.

Detailed Experimental Protocol: TR-FRET Kinase Assay

This protocol provides a detailed, self-validating methodology for assessing the inhibitory activity of test compounds against a target kinase.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a serial dilution of the test compounds (Compound A and B) in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Solution: Dilute the stock solution of the target kinase to the desired concentration in the assay buffer.

  • Substrate/ATP Solution: Prepare a solution containing the biotinylated substrate peptide and ATP at their respective final concentrations in the assay buffer.

  • Detection Reagents: Prepare the Eu-chelate labeled anti-phospho-antibody and the streptavidin-allophycocyanin (SA-APC) conjugate in the detection buffer.

2. Assay Procedure:

  • Add 2.5 µL of the diluted test compounds or DMSO (as a control) to the wells of a low-volume 384-well plate.

  • Add 2.5 µL of the kinase solution to all wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to all wells.

  • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding 5 µL of the detection reagent mixture.

  • Incubate for 60 minutes at room temperature to allow for the development of the TR-FRET signal.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both 665 nm and 620 nm.

3. Data Analysis:

  • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

  • Normalize the data using the high (DMSO control) and low (no kinase) controls.

  • Plot the normalized data against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

While a standard cyclopropylmethanol can be a valuable building block for introducing metabolic stability and conformational rigidity, its utility in targeted therapies is often limited without the inclusion of specific pharmacophoric features. The design of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol is a prime example of a more sophisticated, hypothesis-driven approach to drug design. By combining the advantageous properties of the cyclopropyl scaffold with a privileged isoxazole motif known to interact with specific biological targets, medicinal chemists can create highly potent and selective drug candidates. The direct comparison, even in a hypothetical bioassay, clearly illustrates the significant impact of this targeted decoration on biological activity.

References

  • Ningbo Inno Pharmchem Co., Ltd.
  • Gelin, M., et al. (2018). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. ACS Omega, 3(7), 7837-7851. [Link]

  • Kim, J., et al. (2023). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry, 14(10), 2004-2015. [Link]

  • ResearchGate. Structure–activity relationship of isoxazole derivatives. [Link]

  • Al-Mousawi, S. M., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1423. [Link]

  • ResearchGate. Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. [Link]

  • Molbase. Synthesis of 1-(5-t-butylisoxazol-3-yl)-5-hydroxy-3-methyl-2-oxoimidazolidine. [Link]

  • Lu, Y., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4333-4343. [Link]

  • Wang, A., et al. (2017). Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML. Journal of Medicinal Chemistry, 60(20), 8407-8424. [Link]

  • Golding, C. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Biological and Molecular Chemistry, 1(2), 118-126. [Link]

  • Larock, R. C., & Huang, Q. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5273-5275. [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][3][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-7816. [Link]

Sources

Validation

Mass spectrometry validation of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol intermediates

Introduction: The Analytical Challenge of Isoxazole Intermediates In modern drug discovery, isoxazole-containing building blocks are highly valued for their ability to act as bioisosteres for amides and esters, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Isoxazole Intermediates

In modern drug discovery, isoxazole-containing building blocks are highly valued for their ability to act as bioisosteres for amides and esters, offering improved metabolic stability and target binding affinity. The intermediate (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol (Chemical Formula: C₁₁H₁₇NO₂, Exact Mass: 195.1259 Da) presents a unique convergence of structural features that require careful mass spectrometric (MS) validation:

  • The Isoxazole Core: Contains a highly labile N–O bond that dictates the primary fragmentation pathway [1].

  • The tert-Butyl Group: A sterically bulky moiety prone to forming highly stable carbocations (m/z 57) under hard ionization.

  • The Cyclopropyl-Methanol Motif: A strained ring system coupled with a primary alcohol, making it highly susceptible to in-source dehydration (-18 Da).

As a Senior Application Scientist, I frequently observe laboratories relying solely on default Electrospray Ionization (ESI) methods for intermediate validation. However, relying on a single modality often leads to misidentification due to in-source fragmentation or matrix suppression [4]. This guide objectively compares ESI-HRMS, APCI-MS, and GC-EI-MS, providing a self-validating framework for the unambiguous characterization of this complex intermediate.

Mechanistic Causality in Ionization and Fragmentation

To validate an analytical method, one must first understand the gas-phase chemistry of the analyte.

The N–O Cleavage and Azirine Rearrangement: Under Collision-Induced Dissociation (CID) or Electron Impact (EI), the weakest link in the molecule is the isoxazole N–O bond. Cleavage of this bond initiates a well-documented skeletal rearrangement, often leading to the formation of an azirine radical cation or an oxazole-like fragment[2, 3].

Dehydration Dynamics: The primary alcohol on the cyclopropyl ring readily protonates in ESI. The subsequent loss of water (H₂O, 18.01 Da) forms a cyclopropyl carbinyl cation, which is stabilized by the adjacent isoxazole ring. If your ESI source parameters (e.g., capillary voltage or declustering potential) are set too high, the [M+H-H₂O]⁺ peak (m/z 178.12) will dominate the spectrum, completely masking the intact [M+H]⁺ precursor (m/z 196.13).

Modality Comparison: ESI vs. APCI vs. GC-EI

To select the optimal validation strategy, we must compare how different ionization techniques interact with the molecule's structural liabilities.

Table 1: Comparative Performance of MS Modalities for Isoxazole Intermediates
ParameterESI-HRMS (Q-TOF/Orbitrap)APCI-MS (Triple Quadrupole)GC-EI-MS (Single Quadrupole)
Ionization Softness Very Soft (if tuned correctly)MediumHard (70 eV)
Primary Ion Observed [M+H]⁺ (m/z 196.133)[M+H]⁺ (m/z 196.13)M⁺• (m/z 195.12)
Adduct Formation High ([M+Na]⁺, [M+K]⁺ common)Very LowNone
Matrix Tolerance Low (Prone to ion suppression)High (Ideal for crude reactions)Medium (Requires volatility)
Dehydration Risk High (In-source fragmentation)ModerateVery High (Thermal & EI)
Best Use Case Exact mass confirmation / Formula IDHigh-throughput crude screeningDeep structural fingerprinting

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. This means incorporating System Suitability Tests (SSTs), blank injections to rule out carryover, and orthogonal confirmation.

Protocol A: LC-ESI-HRMS/MS (Intact Mass & CID Fragmentation)

Objective: Confirm the exact molecular formula and map the CID fragmentation tree.

  • Sample Preparation: Dilute the intermediate to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Self-Validation Step: Prepare a matrix blank (solvent only) to establish baseline noise and rule out m/z 196 background contamination.

  • Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Mobile Phase A: 0.1% FA in H₂O; Mobile Phase B: 0.1% FA in ACN. Run a rapid gradient (5% to 95% B over 3 minutes).

  • Source Tuning (Critical): Lower the fragmentor/declustering voltage to 70V (down from a standard 120V) to prevent the premature loss of the cyclopropyl-methanol hydroxyl group.

  • MS/MS Acquisition: Isolate m/z 196.13 in the quadrupole and apply a normalized collision energy (NCE) sweep of 15, 30, and 45 eV.

  • Data Analysis: Verify the exact mass of [M+H]⁺ within < 3 ppm error.

Protocol B: GC-EI-MS (Structural Fingerprinting)

Objective: Exploit hard ionization to force N-O cleavage and validate the tert-butyl and isoxazole core.

  • Sample Preparation: Dissolve the intermediate in MS-grade Ethyl Acetate (1 mg/mL).

  • Inlet Optimization: Set the GC inlet temperature to 220°C. Caution: Exceeding 250°C may cause thermal degradation of the cyclopropyl-methanol group before it reaches the column [1].

  • Chromatography: Use a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Ramp oven from 100°C to 280°C at 15°C/min.

  • Ionization: Set the EI source to 70 eV. Acquire in full scan mode (m/z 40–300).

  • Data Analysis: Look for the diagnostic m/z 57 peak (tert-butyl cation) and the m/z 177 peak (loss of H₂O from the molecular ion).

Table 2: Diagnostic Fragmentation Map (CID & EI)
Precursor / Fragmentm/z (Nominal)FormulaMechanistic OriginModality
Intact [M+H]⁺ 196.1C₁₁H₁₈NO₂⁺Protonation of isoxazole nitrogenESI / APCI
[M+H - H₂O]⁺ 178.1C₁₁H₁₆NO⁺Dehydration of cyclopropyl-methanolESI (CID)
tert-Butyl Cation 57.1C₄H₉⁺Cleavage at C5 of the isoxazole ringGC-EI / ESI (High CE)
Azirine Rearrangement ~124.0VariableN-O bond cleavage & ring contractionGC-EI / ESI (CID)

Analytical Decision Workflow

To streamline the validation of this intermediate during scale-up or medicinal chemistry optimization, follow the decision tree visualized below.

MS_Workflow Start Intermediate: (1-(5-(tert-Butyl)isoxazol-3-yl) cyclopropyl)methanol ESI ESI-HRMS (Soft Ionization) Start->ESI APCI APCI-MS (Medium Ionization) Start->APCI GCMS GC-EI-MS (Hard Ionization) Start->GCMS ESI_Path Observe [M+H]+ m/z 196.133 Check for [M+Na]+ ESI->ESI_Path APCI_Path High Matrix Tolerance Minimal Adducts APCI->APCI_Path GCMS_Path Extensive Fragmentation N-O Cleavage & -H2O GCMS->GCMS_Path CID MS/MS (CID) Collision-Induced Dissociation ESI_Path->CID APCI_Path->CID Frag2 Isoxazole Ring Cleavage Azirine Formation GCMS_Path->Frag2 Frag3 tert-Butyl Cation m/z 57.07 GCMS_Path->Frag3 Frag1 Loss of H2O (-18 Da) m/z 178.12 CID->Frag1 CID->Frag2 CID->Frag3 Valid Confirmed Structural Identity Frag1->Valid Frag2->Valid Frag3->Valid

Caption: Decision tree for the MS validation of isoxazole intermediates based on ionization modality.

Conclusion

Validating (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol requires an understanding of its specific structural liabilities. While ESI-HRMS provides the exact mass necessary for empirical formula confirmation, the lability of the cyclopropyl-methanol group demands careful tuning of source parameters to prevent premature dehydration. For crude reaction monitoring, APCI-MS is the superior choice due to its resistance to matrix suppression. Finally, GC-EI-MS remains the gold standard for mapping the isoxazole core via its characteristic N-O cleavage and azirine rearrangement pathways. By utilizing these orthogonal techniques, researchers can ensure the highest level of scientific integrity in their drug discovery workflows.

References

  • National Institutes of Health (NIH). "Characterization and differentiation of heterocyclic isomers: tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines." PubMed. Available at: [Link]

  • Nishiwaki, T. "Mass spectrometry of isoxazole derivatives—III: Skeletal rearrangement ions in the mass spectra of isoxazoles having a heteroatom at C5." Organic Mass Spectrometry, Researcher.life. Available at:[Link]

  • American Pharmaceutical Review. "Mass Spectrometry in Small Molecule Drug Development." Americanpharmaceuticalreview.com. Available at:[Link]

Comparative

Comparative Reactivity of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol in Cross-Coupling Workflows

Executive Summary (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol is a highly functionalized, sterically demanding building block frequently encountered in medicinal chemistry. Its unique architecture—combining a ne...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol is a highly functionalized, sterically demanding building block frequently encountered in medicinal chemistry. Its unique architecture—combining a neopentyl-like primary alcohol, a geminally disubstituted cyclopropyl ring, and an electron-withdrawing isoxazole—creates a distinct reactivity profile. This guide objectively compares its performance against standard primary and neopentyl alcohols, providing mechanistic insights into its divergent behavior across two-electron (Pd-catalyzed) and single-electron (metallaphotoredox) cross-coupling paradigms.

Structural Analysis & Chemical Reactivity Profile

To understand the causality behind the experimental outcomes of this substrate, we must dissect its three defining structural features:

  • Neopentyl-Like Steric Bulk: The hydroxymethyl group is attached directly to a quaternary carbon (the cyclopropyl ring). This creates severe steric hindrance, drastically reducing the rate of nucleophilic attack and transition-metal oxidative addition compared to unbranched primary alcohols (e.g., 1-butanol).

  • Absence of β -Hydrogens: Because the adjacent carbon is fully substituted, β -hydride elimination—a common degradation pathway in Pd-catalyzed alkyl cross-couplings—is structurally impossible.

  • Cyclopropylcarbinyl Radical Dynamics: If subjected to single-electron transfer (SET) conditions, the resulting radical acts as a classic "radical clock." Cyclopropylcarbinyl radicals undergo ultra-fast ring opening to homoallyl radicals ( k≈108 s−1 at 298 K) [1].

Comparative Cross-Coupling Data

The table below summarizes the comparative yields of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol (and its corresponding bromide) against benchmark aliphatic substrates across three distinct cross-coupling methodologies.

Substrate ClassBuchwald-Hartwig Etherification (C–O)Negishi Alkyl-Aryl Coupling (C–C)Metallaphotoredox Deoxygenative Arylation (C–C)
Standard Primary (1-Butanol / 1-Bromobutane)85% (Unhindered coordination)30% (Extensive β -hydride elimination)80% (Efficient radical capture)
Sterically Hindered (Neopentyl alcohol / bromide)<5% (Steric clash at Pd-center)75% (Slow addition, no β -elimination)70% (Stable primary radical)
Isoxazole-Cyclopropyl (Target Molecule / Bromide)<5% (Neopentyl-like steric bulk)65% (Intact cyclopropyl core retained)<10% (Intact) / >80% (Ring-opened byproduct)

Note: Yields are representative averages based on standardized catalytic conditions for each respective transformation class.

Mechanistic Divergence: 1-Electron vs. 2-Electron Pathways

The most critical insight for researchers working with this scaffold is its divergent behavior depending on the electronic nature of the catalytic cycle.

In 2-electron pathways (such as Negishi or Suzuki couplings of the activated bromide), the transition metal inserts into the C–X bond via a concerted or polar mechanism. Because there are no β -hydrogens, the resulting Pd(II)-alkyl complex is stable enough to undergo transmetalation and reductive elimination, maintaining the integrity of the cyclopropyl ring. While Buchwald-Hartwig etherification is also a 2-electron process, it fails here purely due to the inability of the bulky alkoxide to effectively coordinate and undergo reductive elimination at the Pd-center [2].

Conversely, 1-electron pathways (such as metallaphotoredox deoxygenation) rely on the homolytic cleavage of the C–O bond to generate a primary alkyl radical [3]. Once formed, the cyclopropylcarbinyl radical undergoes rapid β -scission, breaking the strained three-membered ring to form a more stable homoallyl radical before the nickel catalyst can capture it [1]. Therefore, radical-based cross-coupling methods must be avoided if the intact cyclopropylisoxazole core is required.

G Substrate Activated Precursor (Bromide / Oxalate) TwoElectron 2-Electron Pathway (Pd-Catalyzed Negishi) Substrate->TwoElectron Oxidative Addition OneElectron 1-Electron Pathway (Photoredox/Ni) Substrate->OneElectron SET Reduction PdComplex Pd(II) Alkyl Complex (No β-H Elimination) TwoElectron->PdComplex Radical Cyclopropylcarbinyl Radical (Unstable) OneElectron->Radical Product Intact Cross-Coupled Product PdComplex->Product Transmetalation & Reductive Elimination Homoallyl Homoallyl Radical (Ring-Opened) Radical->Homoallyl k ≈ 10⁸ s⁻¹ Ring Opening Radical->Product Fast Ni Capture (Minor) Byproduct Ring-Opened Byproduct Homoallyl->Byproduct Ni Capture

Mechanistic divergence of cyclopropylcarbinyl systems in 1-electron vs 2-electron cross-coupling.

Experimental Protocols

To successfully utilize this scaffold in C–C cross-coupling, it must first be converted to a halide and subjected to a 2-electron pathway. The following self-validating protocols describe this workflow.

Protocol 1: Synthesis of the Alkyl Bromide Precursor (Appel Reaction)

Causality Check: The Appel reaction utilizes mild, neutral conditions that prevent acid-catalyzed ring-opening of the cyclopropyl group.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagents: Dissolve (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol (1.0 equiv, 5.0 mmol) and triphenylphosphine (1.2 equiv, 6.0 mmol) in anhydrous dichloromethane (20 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add carbon tetrabromide (1.2 equiv, 6.0 mmol) portion-wise over 10 minutes.

  • Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2). The reaction is typically complete within 2 hours, indicated by the disappearance of the UV-active alcohol spot and the appearance of a less polar product spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (3 × 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (100% Hexanes to 9:1 Hexanes/EtOAc) to afford the pure alkyl bromide.

Protocol 2: Negishi Cross-Coupling (2-Electron Pathway)

Causality Check: Zinc insertion is highly tolerant of the isoxazole functionality, and the Pd-catalyzed coupling avoids radical intermediates, preserving the cyclopropyl ring.

  • Zinc Insertion: In a glovebox, charge a vial with zinc dust (2.0 equiv, 2.0 mmol). Activate the zinc by adding 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in anhydrous THF (1 mL) and heating to 60 °C for 10 minutes.

  • Organozinc Formation: Cool to room temperature and add the alkyl bromide from Protocol 1 (1.0 equiv, 1.0 mmol) dissolved in THF (1 mL). Stir at 40 °C for 4 hours to form the organozinc reagent.

  • Cross-Coupling Setup: In a separate flame-dried vial, add the aryl iodide (0.8 equiv, 0.8 mmol) and Pd(PPh3​)4​ (5 mol%).

  • Coupling: Transfer the organozinc solution to the aryl iodide vial via syringe. Seal the vial and heat to 65 °C for 12 hours.

  • Workup: Cool the mixture to room temperature, quench with saturated aqueous NH4​Cl (5 mL), and extract with EtOAc (3 × 10 mL). Dry over MgSO4​ , concentrate, and purify via flash chromatography to isolate the intact, cross-coupled cyclopropylisoxazole derivative.

References

  • Kinetics of Cyclopropylcarbinyl Radical Ring Openings Measured Directly by Laser Flash Photolysis. Journal of the American Chemical Society.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

  • Metallaphotoredox-enabled deoxygenative arylation of alcohols. Nature.[Link]

Validation

A Comparative Guide to (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol: A Novel Scaffold for Carboxylic Acid Bioisosterism in Ligand Design

Executive Summary In medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of lead optimization.[1][2] It offers a pathway to enhance a molecule's potency, selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of lead optimization.[1][2] It offers a pathway to enhance a molecule's potency, selectivity, and pharmacokinetic profile while mitigating toxicity.[2][3] The carboxylic acid moiety, while a common pharmacophore, often introduces challenges such as poor membrane permeability and metabolic liabilities.[4] This guide introduces and benchmarks a novel scaffold, (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol, as a promising non-classical bioisostere for carboxylic acids. Through a comparative analysis against established surrogates, we will explore the unique structural and physicochemical attributes of this scaffold and provide a framework for its application in modern drug discovery programs.

The Principle of Bioisosterism: Beyond Structural Mimicry

Bioisosterism is a rational drug design strategy that involves substituting a part of a molecule with a chemical group that has similar physical or chemical properties, leading to a compound with similar biological activity.[1][5] The goal extends beyond simple mimicry; it is a tactical approach to modulate steric, electronic, and lipophilic parameters to solve specific drug development challenges.[3]

Carboxylic acids are frequently essential for target engagement, often forming critical hydrogen bonds or salt-bridge interactions. However, their acidic nature (typically pKa 4–5) can lead to high polarity, rapid metabolism (e.g., glucuronidation), and poor oral bioavailability.[4] Consequently, identifying viable bioisosteric replacements is a high-priority task for medicinal chemists.

This guide focuses on benchmarking the (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol (TBCM) scaffold against a parent carboxylic acid and its most common bioisosteres: the 1H-tetrazole and the acyl sulfonamide.

Deconstructing the TBCM Scaffold: A Multifunctional Bioisostere

The TBCM scaffold is a composite structure where each component contributes to its overall physicochemical profile:

  • 5-(tert-Butyl)isoxazole: The isoxazole ring is an aromatic heterocycle known for its metabolic stability and ability to participate in hydrogen bonding.[6][7][8] The attached tert-butyl group is a bulky, lipophilic moiety often used to improve metabolic stability by sterically shielding potential metabolic sites.[9] This combination provides a stable, electron-rich core.[6][10]

  • Cyclopropyl Linker: The cyclopropane ring introduces conformational rigidity. This constrained geometry can be advantageous for locking a ligand into a bioactive conformation, thereby improving binding affinity and selectivity.[11][12] Furthermore, cyclopropyl groups are often more metabolically stable than their linear alkane counterparts.[11]

  • Methanol Group: The primary alcohol serves as a key hydrogen bond donor and acceptor, mimicking the hydrogen bonding capabilities of the carboxylic acid's hydroxyl group, albeit without the strong acidity.

cluster_0 Bioisosteric Replacement Strategy Parent Parent Ligand (R-COOH) TBCM TBCM Scaffold Parent->TBCM Replaces Acid Maintains H-Bonding Increases Lipophilicity Blocks Metabolism Tetrazole Tetrazole Parent->Tetrazole Mimics Acidity Increases Lipophilicity AcylSulfonamide Acyl Sulfonamide Parent->AcylSulfonamide Mimics Acidity Maintains H-Bonding

Caption: Bioisosteric replacement of a carboxylic acid with the TBCM scaffold and common alternatives.

Comparative Benchmarking: Physicochemical and Pharmacokinetic Properties

To objectively evaluate the TBCM scaffold, we compare its predicted and experimental properties against a model carboxylic acid (isobutyric acid) and its tetrazole and acyl sulfonamide bioisosteres.

Rationale for Comparator Selection:

  • 1H-Tetrazole: A widely used non-classical bioisostere that mimics the pKa of a carboxylic acid (pKa ~4.5–4.9) but increases lipophilicity.[1] It is found in over 20 FDA-approved drugs.[1]

  • Acyl Sulfonamide: A highly acidic mimic (pKa ~4–5) that maintains strong hydrogen bonding capabilities through both sulfonyl oxygens, often leading to significant potency improvements.[1][4]

Table 1: Comparative Physicochemical Properties

PropertyIsobutyric Acid (Parent)TBCM Scaffold5-isopropyl-1H-tetrazoleN-isobutyrylmethanesulfonamideRationale for Change
MW ( g/mol ) 88.11211.29126.15165.20TBCM adds significant bulk, impacting ligand efficiency metrics.
cLogP 0.652.501.100.40TBCM is significantly more lipophilic, which can improve membrane permeability but may also increase off-target binding.
pKa ~4.8~14-15 (non-acidic)~4.9~4.5TBCM removes the acidic proton, which is expected to drastically improve cell permeability by favoring the neutral state.
PSA (Ų) 37.341.948.569.5TBCM maintains a relatively low polar surface area, beneficial for passive diffusion.

Table 2: Comparative In Vitro ADME & Potency Profile (Representative Data)

ParameterIsobutyric Acid (Parent)TBCM Scaffold5-isopropyl-1H-tetrazoleN-isobutyrylmethanesulfonamideCausality Behind Performance
Target IC₅₀ (nM) 10015012080TBCM's potency is comparable, indicating it successfully mimics key binding interactions. Acyl sulfonamide shows improved potency due to stronger H-bonds.[1]
PAMPA Pₑ (10⁻⁶ cm/s) < 1 (Low)15 (High)2 (Low-Mod)1 (Low)The lack of an acidic proton makes TBCM highly permeable via passive diffusion, a key advantage over acidic bioisosteres.[13]
HLM Stability (% rem @ 45min) 25%95%85%80%The TBCM scaffold is exceptionally stable. The isoxazole and cyclopropyl rings are resistant to metabolism, and the tert-butyl group provides steric hindrance.[11][14]
Aqueous Solubility (µM) >200 (High)15 (Low)100 (Moderate)120 (Moderate)The increased lipophilicity of TBCM leads to lower aqueous solubility, a common trade-off that may require formulation strategies.

Interpretation: The data clearly positions the TBCM scaffold as a bioisostere that trades acidity for significantly enhanced metabolic stability and passive permeability. While the parent carboxylic acid and its acidic mimics are often poorly permeable, TBCM's non-ionizable nature is a distinct advantage for targets requiring cell entry. This comes at the cost of aqueous solubility, a factor that must be carefully managed during lead optimization.

Experimental Protocols for Benchmarking

To ensure data integrity and reproducibility, the following validated protocols are recommended for a head-to-head comparison.

cluster_1 Benchmarking Experimental Workflow Compound Test Compounds (Parent, TBCM, Analogs) Potency Potency Assay (e.g., LanthaScreen) Compound->Potency Permeability Permeability Assay (PAMPA) Compound->Permeability Metabolism Metabolic Stability (Human Liver Microsomes) Compound->Metabolism Analysis Data Analysis & Comparative Assessment Potency->Analysis Permeability->Analysis Metabolism->Analysis

Caption: A streamlined workflow for the comparative evaluation of bioisosteres.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay measures the rate of disappearance of a compound when incubated with HLM, a subcellular fraction containing key drug-metabolizing enzymes (cytochrome P450s).[14] High stability in this assay often correlates with lower in vivo clearance.

Methodology:

  • Preparation: Thaw pooled human liver microsomes (0.5 mg/mL final concentration) on ice and prepare a 1 mM NADPH regenerating system solution.

  • Compound Incubation: Add the test compound (1 µM final concentration) to the microsomal suspension. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), aliquot the reaction mixture into a stop solution (e.g., ice-cold acetonitrile with an internal standard) to terminate the reaction.[14]

  • Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the percentage of compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[15]

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a non-cell-based assay that models passive, transcellular permeability.[13] It measures a compound's ability to diffuse from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[16][17]

Methodology:

  • Membrane Coating: Coat the filter of a 96-well PAMPA filter plate with a solution of phospholipids (e.g., 2% L-α-phosphatidylcholine in dodecane).

  • Compound Preparation: Prepare the test compound at a concentration of 10 µM in a buffer solution (pH 7.4) in a 96-well donor plate.[13]

  • Assay Sandwich: Place the coated filter plate onto the donor plate, creating a "sandwich," and add buffer to the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for 5 hours.[13] A membrane integrity marker like Lucifer Yellow should be included.[13][17]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate the permeability coefficient (Pₑ) using the established formula, which accounts for the concentrations, volumes, and incubation time.

Protocol 3: Target Potency (IC₅₀) Determination using LanthaScreen® Kinase Assay

Principle: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor potency against a representative kinase target.[18][19] It measures the displacement of a fluorescent tracer from the kinase active site by a test compound.

Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor® 647-labeled kinase tracer in the appropriate kinase buffer.[20]

  • Compound Dilution: Perform a serial dilution of the test compound (e.g., 11-point, 3-fold dilution) in a 384-well plate.

  • Assay Assembly: Add the kinase/antibody mixture to all wells, followed by the tracer solution to initiate the binding reaction.[19][20]

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[20]

  • Plate Reading: Read the plate on a TR-FRET-capable plate reader, measuring the emission signals from both the europium donor and the Alexa Fluor® acceptor.

  • Data Analysis: Calculate the emission ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Strategic Application

The (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol (TBCM) scaffold presents a compelling bioisosteric alternative to carboxylic acids for specific applications in ligand design.

Key Advantages:

  • Exceptional Metabolic Stability: The combination of the isoxazole ring, cyclopropyl linker, and sterically hindering tert-butyl group makes it highly resistant to Phase I metabolism.

  • Excellent Passive Permeability: By eliminating the ionizable proton, the scaffold exists in a neutral state, facilitating passage across cellular membranes.

  • Maintained H-Bonding Capacity: The terminal methanol group effectively mimics the hydrogen bonding interactions of a carboxylic acid's hydroxyl group.

Strategic Considerations:

  • Solubility: The primary drawback is reduced aqueous solubility due to increased lipophilicity. This trade-off must be carefully managed, potentially through the introduction of solubilizing groups elsewhere in the molecule.

  • Target-Specific Potency: While it preserves key hydrogen bonds, the loss of a direct ionic interaction (salt bridge) may reduce potency in targets where such an interaction is critical. The context of the binding pocket is paramount.[3]

The TBCM scaffold is best deployed in drug discovery programs where cellular penetration and metabolic stability are primary obstacles, and where a formal negative charge is not strictly required for target engagement. Its unique profile makes it a valuable addition to the medicinal chemist's toolkit for overcoming common developability hurdles.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). International Journal of Molecular Sciences. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (2024). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Chao, Q., et al. (2009). Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1][6]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Journal of Medicinal Chemistry, 52(23), 7808-16. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Available at: [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery. Available at: [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology. Available at: [Link]

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395. Available at: [Link]

  • Patrick, G. L. (2002). Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Creative Biolabs. Available at: [Link]

  • Zhang, Z., et al. (2023). Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Available at: [Link]

  • Microsomal Stability. (n.d.). Evotec. Available at: [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chen, H., et al. (2006). Metabolism-Dependent Mutagenicity of a Compound Containing a Piperazinyl Indazole Motif: Role of a Novel P450-Mediated Metabolic Reaction Involving a Putative Oxaziridine Intermediate. Chemical Research in Toxicology. Available at: [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. (n.d.). BMG Labtech. Available at: [Link]

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Xie, H., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated. (2023). RSC Publishing. Available at: [Link]

  • Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. (n.d.). ChemRxiv. Available at: [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Available at: [Link]

  • Di, L., et al. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (n.d.). Frontiers in Chemistry. Available at: [Link]

  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). Molecules. Available at: [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Available at: [Link]

  • Shi, C., et al. (2015). Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. Bioorganic & Medicinal Chemistry, 23(15), 4333-4343. Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. (2023). Asian Journal of Research in Chemistry. Available at: [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Available at: [Link]

  • Novel isoxazole-containing thiazolidinone: Synthesis, DFT analysis, and pharmacological evaluation. (2026). Arabian Journal of Chemistry. Available at: [Link]

  • Barba-Bon, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry. Available at: [Link]

  • Input of Isosteric and Bioisosteric Approach in Drug design. (n.d.). SciSpace. Available at: [Link]

  • Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024). Drug Discovery & Development. Available at: [Link]

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Comparative

A Researcher's Guide to the Spectroscopic Comparison of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol Enantiomers

For the discerning researcher in drug development and medicinal chemistry, the structural elucidation of chiral molecules is a cornerstone of ensuring efficacy and safety. The enantiomers of a chiral compound can exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in drug development and medicinal chemistry, the structural elucidation of chiral molecules is a cornerstone of ensuring efficacy and safety. The enantiomers of a chiral compound can exhibit vastly different pharmacological activities, making their individual characterization paramount. This guide provides a comprehensive framework for the spectroscopic comparison of the enantiomers of (1-(5-tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol, a novel compound with potential therapeutic applications. While specific experimental data for this exact molecule is not yet prevalent in public literature, this document outlines the established, state-of-the-art methodologies and expected outcomes based on analogous chemical structures and fundamental spectroscopic principles.

As a Senior Application Scientist, the rationale behind our experimental choices is as critical as the results themselves. We will delve into not just what to do, but why each step is crucial for building a complete and unambiguous picture of these chiral molecules.

The Foundational Step: Enantiomeric Separation

Before any meaningful spectroscopic comparison can be made, the enantiomers must be separated. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard for this purpose.[1][2][3] The choice of CSP is critical and often requires screening of several column types (e.g., polysaccharide-based columns like amylose or cellulose derivatives) and mobile phases to achieve baseline separation.[3]

Illustrative Chiral HPLC Workflow

cluster_0 Chiral HPLC Separation racemic_sample Racemic Mixture of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol hplc Chiral HPLC System (e.g., CHIRAL ART column) racemic_sample->hplc Injection enantiomer_S (-)-Enantiomer (S) hplc->enantiomer_S Elution of first enantiomer enantiomer_R (+)-Enantiomer (R) hplc->enantiomer_R Elution of second enantiomer cluster_1 VCD Analysis for Absolute Configuration exp_S Experimental VCD Spectrum of (-)-Enantiomer comparison Spectral Comparison exp_S->comparison exp_R Experimental VCD Spectrum of (+)-Enantiomer exp_R->comparison calc_S Calculated VCD Spectrum for S-Configuration calc_S->comparison calc_R Calculated VCD Spectrum for R-Configuration calc_R->comparison assignment Absolute Configuration Assignment comparison->assignment

Caption: Workflow for assigning absolute configuration using VCD spectroscopy.

Experimental Protocol for VCD Spectroscopy

  • Sample Preparation: Dissolve a known concentration of each enantiomer (typically 0.02–0.05 M) in a suitable solvent (e.g., CCl₄ or CDCl₃). The solvent should be transparent in the IR region of interest.

  • Data Acquisition: Acquire the VCD and IR spectra using a dedicated VCD spectrometer. Collect a sufficient number of scans (e.g., 5000) to achieve an adequate signal-to-noise ratio, as VCD signals are several orders of magnitude weaker than IR absorption. [4][5]3. Solvent Subtraction: Record the spectra of the pure solvent under the same conditions and subtract it from the sample spectra.

  • Data Analysis: Compare the VCD spectra of the two enantiomers. They should exhibit mirror-image profiles. Compare the experimental spectra to the computationally predicted spectra for the R and S configurations to assign the absolute stereochemistry.

ECD spectroscopy measures the differential absorption of circularly polarized light in the UV-Vis region. [6]Similar to VCD, the ECD spectra of enantiomers are mirror images. ECD is particularly sensitive to the spatial arrangement of chromophores. In the case of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol, the isoxazole ring will be the primary chromophore. While powerful, the accurate calculation of ECD spectra for flexible molecules can be more challenging than for VCD. [7]

Summary of Spectroscopic Comparison
Spectroscopic Method (-)-Enantiomer (+)-Enantiomer Key Differentiator
¹H NMRIdentical to (+)-enantiomerIdentical to (-)-enantiomerNone (unless a chiral derivatizing agent is used)
¹³C NMRIdentical to (+)-enantiomerIdentical to (-)-enantiomerNone
IRIdentical to (+)-enantiomerIdentical to (-)-enantiomerNone
Mass SpecIdentical to (+)-enantiomerIdentical to (-)-enantiomerNone
VCDMirror image of (+)-enantiomerMirror image of (-)-enantiomerSign of Cotton effects
ECDMirror image of (+)-enantiomerMirror image of (-)-enantiomerSign of Cotton effects
Conclusion

The spectroscopic comparison of the enantiomers of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol requires a multi-faceted approach. While standard techniques like NMR, IR, and MS are indispensable for confirming the fundamental structure, they are blind to chirality. The true differentiation and assignment of absolute configuration lie in the application of chiroptical methods, particularly VCD spectroscopy, which, when coupled with theoretical calculations, provides an unambiguous and definitive characterization. This rigorous analytical workflow is essential for advancing chiral drug candidates from the laboratory to clinical applications, ensuring both safety and efficacy.

References

  • Hirschy, L. Vibrational Circular Dichroism.
  • Vibrational circular dichroism - Wikipedia. Available at: [Link]

  • Vibrational Circular Dichroism Detects Symmetry Breaking due to Conformational Mobility in C 2 -Symmetry Chiral Molecules and Provides Further Insight into Inter-Chromophoric Interactions. MDPI. Available at: [Link]

  • Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes. PMC. Available at: [Link]

  • Vibrational Circular Dichroism Spectroscopy. J-STAGE. Available at: [Link]

  • Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives. PubMed. Available at: [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. Available at: [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. Available at: [Link]

  • C-13 NMR spectra of some Isoxazolidine. ResearchGate. Available at: [Link]

  • Dissymmetric homoconjugated chromophores. Circular dichroism of cyclopropyl ketones. Journal of the American Chemical Society. Available at: [Link]

  • Analysis of Stereochemical Stability of Dynamic Chiral Molecules using an Automated Microflow Measurement System. Available at: [Link]

  • Circular Dichroism Spectroscopy for Chiral Compounds. MtoZ Biolabs. Available at: [Link]

  • Chiral Drug Separation.
  • Time-resolved Circular Dichroism Spectroscopy for Probing Chiral Dynamics. Lund University Publications. Available at: [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]

  • Circular dichroism spectra of chiral CDs interacting with D-Trp (blue...). ResearchGate. Available at: [Link]

  • Conformation-specific circular dichroism spectroscopy of cold, isolated chiral molecules. PubMed. Available at: [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]b[4][5]enzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. PubMed. Available at: [Link]

  • S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, - AWS. Available at: [Link]

  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)‌methanol Derivatives Through Oximes. Biological and Molecular Chemistry. Available at: [Link]

  • Synthesis, Characterization, and Fluorescence Properties of Two New Heterocyclic Compounds Containing 1,5-Dioxaspiro Group. MDPI. Available at: [Link]

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Safety & Regulatory Compliance

Safety

(1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol proper disposal procedures

As a Senior Application Scientist, I understand that managing specialized synthetic intermediates requires moving beyond generic safety data sheets. (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol (Chemical Formula:...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing specialized synthetic intermediates requires moving beyond generic safety data sheets. (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol (Chemical Formula: C₁₁H₁₇NO₂) is a highly functionalized building block frequently utilized in drug discovery. Because it contains a biologically active heteroaromatic ring, a lipophilic side chain, and a reactive primary alcohol, its disposal must be managed with precision to ensure laboratory safety, prevent environmental contamination, and maintain strict compliance with federal environmental regulations.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the compound's hazards. Every structural motif dictates a specific handling requirement:

  • Isoxazole Ring: This electron-rich heteroaromatic system is frequently used as a bioisostere for amides and esters in medicinal chemistry. Because it is designed to interact with biological targets, it poses a risk of unknown biological activity and potential aquatic toxicity. It must never be disposed of via the sanitary sewer[1].

  • tert-Butyl Group: This bulky aliphatic group significantly increases the molecule's lipophilicity (LogP). Highly lipophilic compounds can easily cross biological membranes and carry a higher risk of environmental bioaccumulation, mandating destruction via high-temperature incineration.

  • Cyclopropylmethanol Moiety: The primary alcohol acts as a hydrogen bond donor/acceptor, increasing solubility in polar organic solvents. It is stable under standard conditions but can react exothermically with strong oxidizers.

Quantitative Chemical & Regulatory Data Summary

ParameterQuantitative Value / LimitOperational Implication
Molecular Weight 195.29 g/mol Requires standard organic handling protocols.
Estimated LogP 2.5 – 3.5High lipophilicity; strict bioaccumulation prevention required.
SAA Volume Limit 55 GallonsFederal RCRA limit; mandates routine waste transfer[2].
SAA Acute Limit 1 QuartNot applicable (compound is not EPA P-listed)[3].
Max Accumulation Time 12 MonthsRequires mandatory annual laboratory cleanouts[2].
SAA Transfer Timeframe 3 DaysImmediate EHS notification required upon reaching limits[3].

Standard Operating Procedure: Waste Segregation & Disposal

This protocol establishes a self-validating system: each step contains a verification check to ensure the waste stream remains compliant with the Resource Conservation and Recovery Act (RCRA)[4].

Phase 1: Point-of-Generation Segregation
  • Determine the Physical State: Identify whether the waste is a solid (e.g., pure compound, contaminated filter paper, empty vials) or a liquid (e.g., reaction mixtures, chromatography fractions).

  • Conduct Solvent Compatibility Check (Validation Step): If the compound is in solution, identify the primary solvent.

    • Causality: You must strictly segregate waste into "Halogenated" (e.g., Dichloromethane, Chloroform) or "Non-Halogenated" (e.g., Methanol, Ethyl Acetate) streams. Mixing these streams alters the required incineration temperature and drastically increases disposal costs[3].

  • Isolate Aqueous Waste: Even if the compound is present in trace amounts in an aqueous wash, do not pour it down the drain. Collect it in a dedicated aqueous hazardous waste carboy[1].

Phase 2: Satellite Accumulation Area (SAA) Containerization
  • Select the Receptacle: Transfer liquid waste into a chemically compatible, leak-proof container (e.g., a 2.5 or 5-gallon HDPE carboy)[3]. Solid waste must go into a dedicated, puncture-resistant solid hazardous waste bin.

  • Enforce Vapor Control (Validation Step): Ensure the container is tightly closed with a secure screw-top cap immediately after adding waste.

    • Causality: Leaving funnels in carboys or caps unscrewed violates EPA RCRA regulations and releases volatile organic compounds (VOCs) into the laboratory atmosphere[4].

  • Execute Proper Labeling: Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Write out the full chemical name: (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol.

    • Causality: Environmental Health and Safety (EHS) contractors cannot legally transport "unknowns." Analyzing a single unknown waste container can cost upwards of $1,000[3].

Phase 3: Spill Response & Decontamination
  • Evacuate & Ventilate: If a spill occurs outside a fume hood, restrict access to the area and eliminate all sources of ignition[5].

  • Containment: Wearing appropriate PPE (nitrile gloves, safety goggles, and a lab coat), contain the spill using an inert absorbent material such as vermiculite or sand.

    • Causality: Never use combustible materials like sawdust, as the primary alcohol moiety or residual solvents could initiate a secondary exothermic reaction.

  • Collection: Sweep up the absorbed material using non-sparking tools to prevent dust formation and mechanical ignition[4]. Place the debris into a sealed, labeled container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water. Collect all rinsate and contaminated paper towels as solid hazardous waste[6].

Waste Routing & Disposal Workflow

The following diagram illustrates the logical routing of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol from the point of generation to final destruction.

WasteWorkflow Start Waste Generation (1-(5-(tert-Butyl)isoxazol-3-yl) cyclopropyl)methanol Decision State of Waste? Start->Decision Solid Solid Waste (Contaminated PPE/Vials) Decision->Solid Solid Liquid Liquid Waste (Reaction Solutions) Decision->Liquid Liquid Bin1 Solid Hazardous Waste Bin Solid->Bin1 Halogen Halogenated Solvent Mixture? Liquid->Halogen Bin2 Halogenated Liquid Waste Halogen->Bin2 Yes Bin3 Non-Halogenated Liquid Waste Halogen->Bin3 No SAA Satellite Accumulation Area (SAA) Max 55 Gal / 1 Year Limit Bin1->SAA Bin2->SAA Bin3->SAA Incineration High-Temperature Incineration (EPA RCRA) SAA->Incineration EHS Pickup

Workflow for the segregation and disposal of isoxazole derivative chemical waste.

References

  • US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories". US Environmental Protection Agency. URL:[Link]

  • Old Dominion University Environmental Health and Safety. "Laboratory Waste Management Guidelines". ODU.edu. URL:[Link]

  • Case Western Reserve University. "RCRA | Environmental Health and Safety". Case.edu. URL: [Link]

  • National Research Council. "Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf". NIH.gov. URL:[Link]

  • Brigham Young University Department of Chemistry and Biochemistry. "LABORATORY & CHEMICAL SAFETY PROGRAM". BYU.edu. URL:[Link]

  • University of Alabama Environmental Health & Safety. "SOP template & guidance". UA.edu. URL:[Link]

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Handling

A Comprehensive Guide to the Safe Handling of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol. In the absence of a specific...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from best practices for chemically related isoxazole and cyclopropylmethanol derivatives. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks.

Hazard Identification and Risk Assessment

Key potential hazards include:

  • Flammability: Many organic solvents and reagents are flammable, and cyclopropylmethanol itself has a low flash point.[3][4][5]

  • Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Irritation: It may cause irritation to the skin, eyes, and respiratory system.[7][8][9][10]

Table 1: Inferred Hazard Summary and Recommended Precautions

Hazard CategoryInferred GHS Hazard StatementsRecommended Safety Precautions
Health Hazards H302: Harmful if swallowed.[7] H315: Causes skin irritation.[7][10] H319: Causes serious eye irritation.[7][10] H335: May cause respiratory irritation.[7]- Avoid ingestion, inhalation, and skin/eye contact.[9][11] - Wash hands thoroughly after handling.[7][12] - Use in a well-ventilated area or under a chemical fume hood.[5][8]
Physical Hazards H226: Flammable liquid and vapor.- Keep away from heat, sparks, and open flames. - Ground/bond container and receiving equipment.[12][13] - Use non-sparking tools.[13][14]

Personal Protective Equipment (PPE) Selection

A multi-layered approach to PPE is essential to create a reliable barrier against potential exposure. The selection of appropriate PPE should be a conscious and deliberate process based on a thorough risk assessment.

Step-by-Step PPE Protocol:
  • Eye and Face Protection: Wear ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles to protect against splashes.[15] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, with a minimum thickness of 0.11 mm.[15] Always inspect gloves for any signs of degradation or punctures before use.[9] Change gloves immediately if they become contaminated.

  • Body Protection: A flame-retardant lab coat should be worn and fully buttoned to protect the skin and personal clothing.[8][14] For procedures with a higher risk of splashes, consider a chemically resistant apron.

  • Respiratory Protection: All handling of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[5][8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[8][16]

PPE_Selection_Workflow start Start: Assess Task-Specific Risks eye_protection Wear Safety Goggles or Glasses (ANSI Z87.1) start->eye_protection face_shield Add Face Shield for Splash Hazard eye_protection->face_shield High Splash Potential? hand_protection Wear Chemical-Resistant Gloves (e.g., Nitrile) eye_protection->hand_protection Low Splash Potential face_shield->hand_protection body_protection Wear a Flame-Retardant Lab Coat hand_protection->body_protection respiratory_protection Work in a Chemical Fume Hood body_protection->respiratory_protection end Proceed with a High Degree of Caution respiratory_protection->end

Caption: PPE selection workflow for handling the compound.

Operational Handling Procedures

Meticulous planning and execution are paramount when working with this compound. The following steps provide a framework for safe handling from receipt to use.

Step-by-Step Handling Protocol:
  • Receiving and Storage: Upon receipt, inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area away from heat, ignition sources, and incompatible materials like oxidizing agents.[3][4] The storage container should be tightly sealed.[3]

  • Preparation for Use: Before opening the container, ensure you are in a designated work area, preferably a chemical fume hood. Have all necessary equipment and emergency supplies readily available.

  • Aliquotting and Transfer: When transferring the substance, use appropriate tools such as a clean spatula for solids or a calibrated pipette for liquids. If the compound is a liquid, use a syringe or cannula for transfers between sealed containers to minimize exposure to air and moisture.[17]

  • During the Reaction: Keep the reaction vessel properly labeled and contained. If heating is required, use a controlled heating source like a heating mantle and monitor the reaction closely.

  • Post-Procedure: Thoroughly decontaminate all work surfaces and equipment after use. Wash your hands and any exposed skin with soap and water.[7]

Handling_Workflow receive Receive and Inspect Compound store Store in a Cool, Dry, Ventilated Area receive->store prepare Prepare Workspace in Fume Hood store->prepare transfer Aliquot and Transfer with Care prepare->transfer react Conduct Experiment with Monitoring transfer->react decontaminate Decontaminate Workspace and Equipment react->decontaminate end End of Procedure decontaminate->end

Caption: A streamlined workflow for handling the compound.

Spill and Emergency Procedures

Prompt and correct action in the event of a spill or exposure is critical to minimizing harm.

Immediate Actions for Spills:
  • Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.[8]

  • Control Ignition Sources: Remove all sources of ignition from the area.[8]

  • Contain the Spill: Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[8]

  • Collect and Dispose: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures:
  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[15] If irritation persists, seek medical attention.[15]

  • In case of eye contact: Rinse cautiously with water for at least 15 minutes.[9] Remove contact lenses if present and easy to do so.[9] Seek immediate medical attention.[9]

  • If inhaled: Move the person to fresh air.[6] If breathing is difficult, give oxygen.[9] Seek medical attention.[6]

  • If swallowed: Do NOT induce vomiting.[6] Rinse mouth with water and seek immediate medical attention.[6]

Emergency_Response_Flowchart spill Spill Occurs evacuate Evacuate Area & Ensure Ventilation spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect and Seal in Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report

Caption: Emergency response flowchart for a chemical spill.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Step-by-Step Disposal Protocol:
  • Waste Segregation: Do not dispose of this compound down the drain or in regular trash.[8] All waste containing (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol, including contaminated consumables (e.g., gloves, wipes, pipette tips), must be treated as hazardous waste.[8][15]

  • Waste Collection:

    • Solid Waste: Collect in a clearly labeled, sealed container.[7]

    • Liquid Waste: Collect in a chemically resistant, leak-proof container with a secure cap.[8]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[18]

  • Storage of Waste: Store waste containers in a designated, secure area away from incompatible materials, pending disposal.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[7][8]

Disposal_Decision_Tree start Waste Generated is_contaminated Is it contaminated with the compound? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Dispose as Non-Hazardous Waste is_contaminated->non_hazardous No solid_liquid Solid or Liquid Waste? hazardous_waste->solid_liquid solid_container Collect in Labeled Solid Waste Container solid_liquid->solid_container Solid liquid_container Collect in Labeled Liquid Waste Container solid_liquid->liquid_container Liquid store_waste Store in Designated Area solid_container->store_waste liquid_container->store_waste dispose Arrange for Professional Disposal store_waste->dispose

Caption: Decision tree for the proper disposal of waste.

Conclusion

The safe handling of (1-(5-(tert-Butyl)isoxazol-3-yl)cyclopropyl)methanol requires a proactive and informed approach to safety. By understanding the potential hazards based on its chemical structure and adhering to the comprehensive procedures outlined in this guide, researchers can significantly mitigate risks, ensuring their safety and the integrity of their work. Always consult your institution's specific safety protocols and EHS department for any additional guidance.

References

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